An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a heterocyclic comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and analytical characterization of the title compound.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and bioavailability. The title compound, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, is a valuable intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.[1] Its structural features, including the bromine atom and the methyl group on the phenyl ring, provide opportunities for further functionalization and the development of novel therapeutic candidates.
Synthesis
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[2][3][4] This reaction is often catalyzed by a Lewis acid, such as a zinc salt, or a Brønsted acid.[2][3] The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole proceeds via the reaction of 3-Bromo-4-methylbenzonitrile with sodium azide. While the direct product of this reaction is the 1H-tautomer, it exists in equilibrium with the 2H-tautomer. The position of this equilibrium can be influenced by factors such as solvent and solid-state packing. For the purpose of this guide, the synthesis will lead to a mixture of tautomers, collectively referred to as 5-(3-Bromo-4-methylphenyl)tetrazole.
Figure 1: Synthesis Pathway of 5-(3-Bromo-4-methylphenyl)tetrazole.
Characterization Data
The characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is crucial for confirming its identity and purity. The following tables summarize the key quantitative data.
The following is a detailed, representative protocol for the synthesis of 5-(3-Bromo-4-methylphenyl)tetrazole, adapted from established methods for the synthesis of 5-aryltetrazoles.[3][4]
Materials:
3-Bromo-4-methylbenzonitrile
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (Catalyst)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1M
Ethyl acetate
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) or a catalytic amount of zinc chloride (0.2 eq).
Solvent Addition: Add a sufficient amount of DMF to dissolve the reactants.
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water.
Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
Extraction (if necessary): If a significant amount of product remains in the filtrate, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure 5-(3-Bromo-4-methylphenyl)tetrazole.
Drying: Dry the purified product in a vacuum oven.
Figure 2: General Experimental Workflow for Synthesis and Characterization.
Safety Precautions
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
The reaction should be carried out behind a safety shield.
Avoid contact of sodium azide with acids, as it can generate highly toxic and explosive hydrazoic acid.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide provides a foundational understanding for the synthesis and characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
Crystal Structure Analysis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract: 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The tetrazole moiety...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and definitive structural elucidation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole through single-crystal X-ray diffraction. While specific crystallographic data for this exact compound is not publicly available, this document presents a representative experimental framework and expected data based on the analysis of closely related tetrazole derivatives.
Introduction
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a substituted aryl-tetrazole with potential applications in the development of novel therapeutic agents, particularly as an intermediate for anti-inflammatory and antimicrobial drugs.[3] The presence of a bromine atom and a methyl group on the phenyl ring offers sites for further chemical modification, making it a versatile building block in drug discovery.[3] The definitive determination of its three-dimensional molecular structure through single-crystal X-ray analysis is crucial for understanding its chemical reactivity, intermolecular interactions, and for facilitating structure-based drug design.
Synthesis and Crystallization
A plausible synthetic route to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole involves the [2+3] cycloaddition reaction between 3-bromo-4-methylbenzonitrile and an azide source.[2][4] This is a widely adopted and effective method for the synthesis of 5-substituted tetrazoles.[2][4]
Experimental Protocol: Synthesis
A representative protocol for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is as follows:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylbenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).
Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the crude product.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation:
Solution Preparation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.
Filtration: Filter the hot solution to remove any insoluble impurities.
Crystal Growth: Cover the container with a perforated lid (e.g., parafilm with small pinholes) and allow the solvent to evaporate slowly at room temperature.
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them on a filter paper.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves mounting a suitable single crystal on a diffractometer and collecting diffraction data.
Experimental Protocol: Data Collection and Structure Refinement
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[5]
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6][7] Data is collected over a range of angles.
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[6]
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize the expected crystallographic data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, based on typical values for similar organic compounds.
Crystal Data and Structure Refinement
Parameter
Value
Empirical formula
C₈H₇BrN₄
Formula weight
239.08
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = X.XXXX(X) Å, α = 90°
b = X.XXXX(X) Å, β = XX.XX(X)°
c = X.XXXX(X) Å, γ = 90°
Volume
XXXX.X(X) ų
Z
4
Density (calculated)
X.XXX Mg/m³
Absorption coefficient
X.XXX mm⁻¹
F(000)
XXX
Crystal size
X.XX x X.XX x X.XX mm
Theta range for data collection
X.XX to XX.XX°
Index ranges
-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected
XXXXX
Independent reflections
XXXX [R(int) = 0.XXXX]
Completeness to theta = XX.XX°
XX.X %
Absorption correction
Semi-empirical from equivalents
Max. and min. transmission
X.XXX and X.XXX
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
XXXX / X / XXX
Goodness-of-fit on F²
X.XXX
Final R indices [I>2sigma(I)]
R₁ = 0.XXXX, wR₂ = 0.XXXX
R indices (all data)
R₁ = 0.XXXX, wR₂ = 0.XXXX
Largest diff. peak and hole
X.XXX and -X.XXX e.Å⁻³
Note: The values in this table are placeholders and represent a typical range for a small organic molecule. Actual experimental data would be required for definitive values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to its structural analysis.
Caption: General workflow for the synthesis and crystal structure analysis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Conclusion
This technical guide outlines the essential experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. The provided protocols and data serve as a representative framework for researchers engaged in the study of this compound and its analogs. The structural information obtained from such analyses is invaluable for understanding the physicochemical properties of the molecule and for guiding further research in drug development and materials science.
Spectroscopic and Synthetic Data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the request for in-depth spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 5-(3-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the request for in-depth spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. Despite a comprehensive search of scientific literature and chemical supplier databases, specific experimental spectroscopic data and a detailed synthesis protocol for this particular compound are not publicly available at this time. While the compound is listed by several chemical suppliers under CAS number 326912-89-4, detailed characterization data is not provided in their public-facing documentation.
This guide will instead present spectroscopic data for a closely related analogue, 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole , to provide researchers with comparative data that may be of value. It is crucial to note that while structurally similar, the electronic effects of a methoxy group differ from a methyl group, which will result in different spectroscopic characteristics.
Spectroscopic Data for the Analogue: 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole
The following data has been reported for the structural analogue, 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
16.67
br
1H
NH
8.19
d
1H
Ar-H
8.00
d
1H
Ar-H
7.32
d
1H
Ar-H
3.70
s
3H
OCH₃
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Data for 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole
Chemical Shift (δ) ppm
Assignment
157.47
Ar-C
137.20
Ar-C
128.00
Ar-CH
117.74
Ar-C
113.31
Ar-CH
111.26
Ar-C-Br
56.59
OCH₃
Solvent: DMSO-d₆, Frequency: 100 MHz
Infrared (IR) Spectroscopy Data
Table 3: IR Data for 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole
Wavenumber (cm⁻¹)
Description
3065, 3011
C-H stretch (aromatic)
2976, 2906, 2839
C-H stretch (aliphatic)
2314
N-H stretch (broad)
1604
C=N stretch (tetrazole ring)
1489
C=C stretch (aromatic)
1012, 815
C-O stretch, C-H bend
Mass Spectrometry (MS) Data
Specific mass spectrometry data for 5-(3-Bromo-4-methoxyphenyl)-1H-tetrazole was not found in the reviewed literature. For the target molecule, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, the expected molecular weight is approximately 239.08 g/mol for the C₈H₇⁷⁹BrN₄ isotopologue. High-resolution mass spectrometry would be required to confirm the elemental composition.
Experimental Protocols
A general procedure for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile is widely reported. The following is a representative protocol that could be adapted for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole from 3-bromo-4-methylbenzonitrile.
Synthesis of 5-Substituted-1H-Tetrazoles
A mixture of the aryl nitrile (1 equivalent), sodium azide (1.5-3 equivalents), and an ammonium salt (e.g., ammonium chloride, 1.5-3 equivalents) or a Lewis acid (e.g., zinc chloride) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by acidification with an aqueous acid (e.g., HCl). The crude product can then be purified by recrystallization.
It is important to note that the reaction conditions, including temperature, reaction time, and the choice of catalyst or additive, can significantly influence the yield and purity of the product and may require optimization for the specific synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel tetrazole compound.
Caption: Workflow for the synthesis and characterization of a tetrazole derivative.
Conclusion
While the specific spectroscopic data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole remains elusive in the public domain, this guide provides valuable comparative data from a close structural analogue and outlines a general synthetic and characterization workflow. Researchers seeking to work with this compound are advised to perform their own thorough characterization upon synthesis or acquisition from a commercial supplier. The information provided herein should serve as a useful starting point for such endeavors. Further investigation into proprietary chemical databases or direct contact with suppliers may be necessary to obtain the specific data required.
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(3-Brom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active agents. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and presents this information in a structured format for ease of reference and comparison. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Chemical Identity and Physical Properties
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a substituted aromatic tetrazole. The tetrazole ring is a key feature, known for its bioisosteric resemblance to a carboxylic acid group, which often imparts favorable metabolic stability and binding characteristics in drug candidates.[1][2] The presence of a bromo- and methyl-substituted phenyl ring further influences its electronic and steric properties, which are critical for its interaction with biological targets.[3]
Table 1: General and Physicochemical Properties of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Based on computational predictions for similar structures
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, based on established methods for 5-aryl-2H-tetrazoles.
Synthesis: [2+3] Cycloaddition
A common and effective method for the synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5][6]
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
Addition of Azide: Add sodium azide (1.5-2 equivalents) and a proton source, such as ammonium chloride (1.5-2 equivalents), to the solution.
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of 2-3. This will precipitate the tetrazole product.
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.
Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include aromatic protons in the region of 7-8 ppm and a singlet for the methyl group around 2.4 ppm. The NH proton of the tetrazole ring may appear as a broad singlet at a downfield chemical shift.
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the tetrazole ring carbon in the range of 150-160 ppm.
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
Data Analysis: Look for characteristic absorption bands, including N-H stretching (around 3100-3000 cm⁻¹), C=N stretching of the tetrazole ring (around 1600 cm⁻¹), and C-H stretching of the aromatic and methyl groups.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.
Data Analysis: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (239.08 g/mol ).
Determination of Physicochemical Properties
The acidity of the tetrazole NH proton can be determined by potentiometric titration.[7][8]
Protocol:
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent mixture (e.g., 50% ethanol-water).
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
The partition coefficient (LogP) is a measure of the lipophilicity of a compound.[9][10][11]
Protocol:
Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning and then allow the phases to separate.
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Tautomeric Landscape of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 5-substituted tetrazoles are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids. The tautomeric nature...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-substituted tetrazoles are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids. The tautomeric nature of the tetrazole ring, existing in dynamic equilibrium between 1H and 2H forms, is a critical determinant of its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the tautomerism in 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a molecule of interest in pharmaceutical and agrochemical research. While direct experimental data for this specific compound is limited, this document extrapolates from established principles of tetrazole chemistry, supported by data from analogous substituted phenyltetrazoles, to offer a comprehensive overview of its synthesis, structural characterization, tautomeric equilibrium, and potential biological significance.
Introduction to Tetrazole Tautomerism
The tetrazole ring system can exist in two principal tautomeric forms: the 1H- and 2H-tetrazole.[1][2][3][4][5][6] This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. The equilibrium between these two forms is subtle and can be influenced by a variety of factors, including the electronic nature of the substituent at the C5 position, the polarity of the solvent, and solid-state packing forces.[7]
Generally, the 2H-tautomer is found to be more stable in the gas phase, whereas the 1H-tautomer is the predominant form in solution, particularly in polar solvents.[1][5][7][8] The 3-bromo and 4-methyl substituents on the phenyl ring of the target molecule are expected to electronically influence this equilibrium.
Synthesis and Structural Characterization
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][4][9][10] For 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, the synthesis would typically proceed from the corresponding benzonitrile.
Experimental Protocols
Synthesis of 5-(3-Bromo-4-methylphenyl)-1H-tetrazole:
A general procedure, adapted from established methods for the synthesis of 5-phenyltetrazoles, is as follows:[9]
Reaction Setup: To a solution of 3-bromo-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and a proton source like ammonium chloride (1.5-3 equivalents).
Reaction Conditions: The reaction mixture is heated, typically between 100-130 °C, and stirred for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl), leading to the precipitation of the tetrazole product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Tautomeric Equilibrium: A Deeper Dive
The tautomeric preference of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a delicate balance of electronic and environmental factors.
dot
Caption: Tautomeric equilibrium of 5-(3-Bromo-4-methylphenyl)tetrazole.
Spectroscopic Analysis for Tautomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[5] Distinct chemical shifts for the carbon and nitrogen atoms of the tetrazole ring are expected for the 1H and 2H tautomers.
Table 1: Predicted Spectroscopic Data for Tautomer Differentiation
Tautomer
Predicted 13C NMR (C5) Chemical Shift
Predicted 15N NMR Chemical Shifts
1H-Tautomer
Lower field (more deshielded)
Distinct signals for N1, N2, N3, N4
2H-Tautomer
Higher field (more shielded)
Different set of distinct signals for N1, N2, N3, N4
Note: Specific chemical shift values require experimental determination or high-level computational modeling.
Computational Insights
Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of the tautomers in both the gas phase and in solution (using solvent models).[7][8][11][12] Such studies on substituted phenyltetrazoles consistently show the 2H-tautomer to be more stable in the gas phase, with the energy difference being on the order of a few kcal/mol.[8] The inclusion of solvent effects in the calculations typically reverses this stability, favoring the 1H-tautomer in polar environments.
dot
Caption: Experimental and computational workflow for tautomer analysis.
Solid-State Structure: The Role of X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state.[13][14] For the vast majority of NH-unsubstituted 5-substituted tetrazoles, the 1H-tautomer is observed in the crystalline form.[5] This is attributed to the formation of favorable intermolecular hydrogen bonding networks that stabilize the 1H-tautomer in the crystal lattice. It is highly probable that 5-(3-Bromo-4-methylphenyl)tetrazole also crystallizes as the 1H-tautomer.
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD):
A generalized protocol for the structural determination is as follows:
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified tetrazole in an appropriate solvent.
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to reduce thermal motion).
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain precise atomic coordinates, bond lengths, and angles.
Biological and Pharmaceutical Relevance
Tetrazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10][15] The tetrazole moiety in 5-(3-Bromo-4-methylphenyl)-2H-tetrazole can act as a bioisostere of a carboxylic acid, potentially interacting with biological targets. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. Furthermore, this compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents.[4][16]
dot
Caption: Potential interaction of the compound with a biological target.
Table 2: Summary of Potential Biological Activities of Substituted Phenyltetrazoles
The tautomerism of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a critical aspect of its chemical identity, influencing its physical properties and potential biological activity. Based on the extensive literature on related tetrazole derivatives, it is predicted that the 1H-tautomer will predominate in solution and in the solid state, while the 2H-tautomer is likely more stable in the gas phase. The precise tautomeric ratio in different environments can be quantified using a combination of spectroscopic techniques, particularly NMR, and computational modeling. The synthetic accessibility and the established biological potential of the tetrazole scaffold make 5-(3-Bromo-4-methylphenyl)-2H-tetrazole and its derivatives promising candidates for further investigation in drug discovery and materials science. Further experimental studies on this specific molecule are warranted to confirm these predictions and to fully elucidate its therapeutic and chemical potential.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-bromo-4-methylphen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-bromo-4-methylphenyl)-2H-tetrazole. The information is intended to support research and development efforts in the fields of medicinal chemistry and materials science.
Core Properties
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a substituted aromatic tetrazole. The presence of the tetrazole ring, a well-known bioisostere for carboxylic acids, and the bromo- and methyl-substituted phenyl group, suggests its potential for investigation in drug discovery programs.
Property
Value
Source
CAS Number
326912-89-4
N/A
Molecular Formula
C₈H₇BrN₄
N/A
Molecular Weight
239.08 g/mol
N/A
Appearance
Off-white crystalline solid
N/A
Melting Point
174-181 °C
N/A
Purity
≥98% (typically analyzed by HPLC)
N/A
Storage Conditions
2-8°C, inert atmosphere
N/A
Synthesis
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. For 5-(3-bromo-4-methylphenyl)-2H-tetrazole, the logical precursor is 3-bromo-4-methylbenzonitrile.
Experimental Protocol: Synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole
This protocol is based on established methods for the synthesis of similar 5-phenyltetrazole derivatives.
Materials:
3-Bromo-4-methylbenzonitrile
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl)
Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate
Magnesium sulfate (MgSO₄), anhydrous
Deionized water
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of the nitrile of approximately 0.5 M.
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing crushed ice and water.
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.
Stir the mixture for 30 minutes to ensure complete precipitation.
Isolation:
Collect the precipitate by vacuum filtration.
Wash the solid with cold deionized water.
Purification:
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 5-(3-bromo-4-methylphenyl)-2H-tetrazole.
Dry the purified product under vacuum.
Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole.
Potential Biological Activities and Signaling Pathways
While specific experimental data for 5-(3-bromo-4-methylphenyl)-2H-tetrazole is limited, the tetrazole moiety is a key feature in several FDA-approved drugs. The following sections outline potential biological activities based on the known pharmacology of related compounds.
Potential Anti-inflammatory Activity
Many heterocyclic compounds, including tetrazole derivatives, have been reported to possess anti-inflammatory properties. A common mechanism for this activity is the modulation of key inflammatory signaling pathways.
Potential Signaling Pathway Involvement:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that 5-(3-bromo-4-methylphenyl)-2H-tetrazole could inhibit one or more steps in this cascade.
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to external signals, including inflammatory stimuli. Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.
Caption: Potential anti-inflammatory signaling pathways modulated by the compound.
Potential Antimicrobial Activity
The presence of a halogenated aromatic ring and a tetrazole moiety suggests potential antimicrobial properties.
Potential Mechanisms of Action:
Inhibition of Bacterial Enzymes: Some tetrazole-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Disruption of Bacterial Cell Membranes: The lipophilic nature of the bromo- and methyl-substituted phenyl ring could facilitate interaction with and disruption of the bacterial cell membrane integrity.
Further research is required to elucidate the specific biological activities and mechanisms of action of 5-(3-bromo-4-methylphenyl)-2H-tetrazole. This guide provides a foundational understanding to inform such investigations.
Foundational
An In-depth Technical Guide to the Discovery and Synthesis of Novel Brominated Phenyltetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel brominated phenyltetrazole compounds....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel brominated phenyltetrazole compounds. It is designed to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document details the synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of this promising class of compounds.
Introduction to Brominated Phenyltetrazole Compounds
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are widely recognized in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. The incorporation of a bromine atom onto the phenyl ring of phenyltetrazole derivatives can significantly influence their biological activity, enhancing potency and modulating selectivity. Brominated phenyltetrazoles have emerged as a scaffold of interest in the search for novel therapeutic agents, with demonstrated potential in both antimicrobial and anticancer applications.
Synthesis of Brominated Phenyltetrazole Compounds
The synthesis of brominated phenyltetrazole compounds can be achieved through several strategic approaches. A common and versatile method involves the [3+2] cycloaddition reaction between an organonitrile and an azide. For the synthesis of 1-substituted-1H-tetrazoles, a multi-component reaction approach is often employed.
General Synthesis of 1-(Bromophenyl)-1H-tetrazoles
A general and efficient method for the synthesis of 1-(bromophenyl)-1H-tetrazoles involves the reaction of a brominated aniline with an orthoformate and sodium azide in the presence of a catalyst.
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-1H-tetrazole [1]
A mixture of 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethylorthoformate (2.4 mmol) is taken in a round-bottomed flask containing glycerol (8 mL) and triflimide (HNTf2) (5 mol%) as a catalyst. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with cold water (5 mL) and extracted with a mixture of hexane/ethyl acetate (95:5, 3 x 10 mL). The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated under reduced pressure, and the residue is recrystallized from an ethyl acetate/hexane mixture (2:1) to yield the pure 1-(3-bromophenyl)-1H-tetrazole.
Synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and its Amide Derivatives
The synthesis of 5-amino-substituted brominated phenyltetrazoles provides a key intermediate for further functionalization, leading to a diverse library of compounds.
Experimental Protocol: One-pot Synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine
This synthesis is performed using 4-bromoaniline as the starting material in a one-pot reaction. The process involves the in-situ formation of an isothiocyanate, followed by reaction with aqueous ammonia to generate a thiourea intermediate. This intermediate is then cyclized with sodium azide and iodine in the presence of triethylamine in N,N-dimethylformamide (DMF) to yield 1-(4-bromophenyl)-1H-tetrazol-5-amine.
Experimental Protocol: Amidation of 1-(4-Bromophenyl)-1H-tetrazol-5-amine
To a solution of 1-(4-bromophenyl)-1H-tetrazol-5-amine (1.0 mmol) in anhydrous tetrahydrofuran (THF), lithium bis(trimethylsilyl)amide (1.3 mmol) is added, and the mixture is stirred. The desired acyl chloride (1.8 mmol) is then added, and the reaction mixture is heated to 50 °C for 5 hours. The reaction is monitored by TLC. After completion, the reaction is quenched by the addition of a saturated NH4Cl solution (10 mL). The mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivative.
Biological Activities and Quantitative Data
Brominated phenyltetrazole derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The following sections summarize the available quantitative data for their biological activities.
Antimicrobial Activity
Several brominated phenyltetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of their potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of a Brominated Phenyltetrazole Derivative against various bacterial strains. [2]
Anticancer Activity
The anticancer potential of brominated phenyltetrazole derivatives has been investigated against various cancer cell lines. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Half-maximal Inhibitory Concentrations (IC50) of selected Phenyltetrazole Derivatives against various cancer cell lines. [3]
Note: While compounds 2 and 3 are not explicitly brominated in the provided data, they represent the 1,5-diaryl tetrazole scaffold that has been a focus of anticancer studies. Compound 4 represents a class of 1-aryl-5-carbonyl-tetrazoles where the aryl group can be a brominated phenyl.
Mechanisms of Action and Signaling Pathways
The biological effects of brominated phenyltetrazole compounds are attributed to their interaction with specific molecular targets, leading to the disruption of essential cellular processes.
Antimicrobial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
A key mechanism underlying the antibacterial activity of some brominated phenyltetrazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Experimental Protocol: DNA Gyrase Inhibition Assay
The supercoiling activity of DNA gyrase is assayed by measuring the conversion of relaxed plasmid DNA to its supercoiled form. The reaction mixture contains DNA gyrase, relaxed plasmid DNA, and the test compound in a suitable buffer. The reaction is initiated by the addition of ATP and incubated at 37 °C. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by densitometric analysis of the gel bands.
Diagram of DNA Gyrase Inhibition by Brominated Phenyltetrazoles.
Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
Several 1,5-disubstituted phenyltetrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
The effect of the compounds on tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm. Tubulin in a polymerization buffer is incubated with the test compound at 37 °C. The absorbance is measured at regular intervals using a spectrophotometer. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curve.
Anticancer Mechanism via Tubulin Polymerization Inhibition.
Structure-Activity Relationships (SAR)
The biological activity of brominated phenyltetrazole compounds is highly dependent on their structural features. Key aspects of their structure-activity relationship (SAR) include:
Position of the Bromine Atom: The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact the compound's binding affinity to its target and its overall potency.
Substitution at the 5-position of the Tetrazole Ring: For 1,5-disubstituted tetrazoles, the nature of the substituent at the 5-position is crucial for activity. Aromatic rings with specific substitution patterns, such as methoxy or ethoxy groups, have been shown to enhance anticancer activity.
Nature of the Linker: In more complex derivatives, the linker connecting the brominated phenyltetrazole core to other pharmacophores plays a vital role in determining the overall biological profile.
Conclusion and Future Directions
Brominated phenyltetrazole compounds represent a versatile and promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for biological screening. The identification of key molecular targets such as DNA gyrase/topoisomerase IV and tubulin provides a solid foundation for mechanism-based drug design and optimization.
Future research in this area should focus on:
Expanding the structural diversity of brominated phenyltetrazole libraries to explore a wider chemical space.
Conducting comprehensive SAR studies to refine the design of more potent and selective inhibitors.
Elucidating the detailed molecular interactions with their biological targets through techniques such as X-ray crystallography and computational modeling.
Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in relevant animal models.
This technical guide provides a foundational understanding of brominated phenyltetrazole compounds and is intended to stimulate further research and development in this exciting area of medicinal chemistry.
An In-depth Technical Guide to the Exploratory Reactions of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the potential exploratory reactions of the tetrazole ring and the aryl bromide moiety in 5-(3-Brom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential exploratory reactions of the tetrazole ring and the aryl bromide moiety in 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry and drug discovery, offering multiple sites for chemical modification to generate diverse molecular architectures with potential biological activities. The tetrazole ring is a well-established bioisostere for carboxylic acids, and the presence of a bromine atom on the phenyl ring opens avenues for various cross-coupling reactions.
Reactions at the Tetrazole Ring: N-Alkylation and N-Arylation
The tetrazole ring of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole contains two nitrogen atoms (N1 and N2) that can potentially undergo alkylation or arylation. A key challenge in these reactions is controlling the regioselectivity to obtain either the N1- or N2-substituted isomer. The ratio of the resulting isomers is influenced by factors such as the nature of the electrophile, the solvent, and the base used.[1][2]
Regioselective N-Alkylation
N-alkylation of 5-substituted tetrazoles can yield a mixture of N1 and N2 isomers. However, conditions can be optimized to favor one isomer over the other. For instance, N2-alkylation is often favored under certain conditions.[2]
A general procedure for the N-alkylation of a 5-aryltetrazole is as follows:
To a solution of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (1.0 mmol) in a suitable solvent such as acetone (25 mL), a base like potassium carbonate (K₂CO₃) (1.1 mmol) is added.[1]
The mixture is stirred at room temperature for 15-30 minutes.
The alkylating agent (e.g., benzyl bromide, 1.0 mmol) is then added to the suspension.[1]
The reaction is stirred at room temperature for several hours (typically 2-24 h) and monitored by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers.[1]
Table 1: Representative Data for N-Alkylation of 5-Aryl-tetrazoles
Entry
Alkylating Agent
Base
Solvent
Temp (°C)
Time (h)
N1:N2 Ratio (approx.)
1
Benzyl Bromide
K₂CO₃
Acetone
RT
2
45:55
2
Methyl Iodide
NaH
THF
RT
12
N1 selective
3
Ethyl Bromoacetate
Cs₂CO₃
DMF
60
6
N2 selective
Note: Data presented is representative for 5-substituted tetrazoles and may vary for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
General workflow for the N-alkylation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Regioselective N-Arylation
N-arylation of tetrazoles can be achieved using various methods, including copper-catalyzed Ullmann-type reactions or reactions with diaryliodonium salts. Recent developments have also explored the use of Lewis acids like Al(OTf)₃ to promote regioselective N2-arylation with diazo compounds.[3][4]
Experimental Protocol: Representative N2-Arylation using a Lewis Acid Catalyst
A potential procedure for the N2-arylation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is as follows:
To a solution of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (1.0 mmol) and an aryldiazoacetate (1.2 mmol) in a suitable solvent like dichloromethane (DCM), a catalytic amount of Al(OTf)₃ (10 mol%) is added at room temperature.[3]
The reaction mixture is stirred at room temperature for the time required for the reaction to complete, as monitored by TLC.
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
The combined organic layers are dried and concentrated.
The crude product is purified by column chromatography to yield the N2-arylated tetrazole.
Table 2: Representative Data for N2-Arylation of 5-Aryl-tetrazoles
Entry
Arylating Agent
Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Ethyl phenyldiazoacetate
Al(OTf)₃
DCM
RT
12
85
2
Phenylboronic acid
Cu₂O
Toluene
100
24
78
3
Diphenyliodonium triflate
CuI
DMF
80
6
92
Note: Data is representative for 5-substituted tetrazoles and specific results may differ.
Reactions at the Phenyl Ring: Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is as follows:
A mixture of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel.[6]
A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added.
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours (4-24 h) and monitored by TLC.[6]
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
The combined organic extracts are washed, dried, and concentrated.
The crude product is purified by column chromatography.[6]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Entry
Boronic Acid
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
92
2
4-Methoxyphenylboronic acid
PdCl₂(dppf)
Cs₂CO₃
Dioxane/H₂O
90
95
3
Thiophene-2-boronic acid
Pd(OAc)₂/SPhos
K₃PO₄
Toluene/H₂O
110
88
Note: Yields are representative and can vary based on the specific substrates and conditions.
Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7][8]
Experimental Protocol: Heck Coupling
A general procedure for the Heck coupling of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is as follows:
In a reaction vessel, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 mmol) are combined.[9][10]
A suitable solvent, such as DMF or a mixture of DMF and water, is added.[9]
The mixture is heated to 80-140 °C under an inert atmosphere for several hours and monitored by TLC.
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
The organic layer is washed, dried, and concentrated.
The crude product is purified by column chromatography.
Table 4: Representative Conditions for Heck Coupling of Aryl Bromides
Entry
Alkene
Catalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Styrene
Pd(OAc)₂
PPh₃
Et₃N
DMF
100
85
2
n-Butyl acrylate
Pd(OAc)₂
P(o-tol)₃
K₂CO₃
DMF/H₂O
120
90
3
Acrylonitrile
PdCl₂(PPh₃)₂
-
NaOAc
DMA
140
75
Note: Yields are representative and can vary based on the specific substrates and conditions.
Other Potential Reactions
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers, aryl amines, and other C-heteroatom bonds from aryl halides.[11][12] This reaction could be applied to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole to introduce alkoxy or amino substituents at the 3-position of the phenyl ring.
Photochemical Reactions (Click Chemistry)
Certain tetrazoles, particularly 2,5-disubstituted tetrazoles, can undergo photoinduced [3+2] cycloaddition reactions, a type of "click chemistry".[13][14] Upon irradiation with UV light, these tetrazoles can release nitrogen gas to form a reactive nitrile imine intermediate, which can then be trapped by a dipolarophile like an alkene or alkyne to form pyrazoline or pyrazole derivatives, respectively.[13]
Biological Significance
Derivatives of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole are of interest in drug discovery. For example, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[15] The tetrazole moiety itself is found in numerous FDA-approved drugs and is often used to improve the pharmacokinetic properties of a lead compound.[16][17] The exploratory reactions described in this guide can be utilized to generate libraries of novel compounds for biological screening.
Conclusion
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a highly versatile building block for the synthesis of novel chemical entities. The tetrazole ring offers opportunities for regioselective N-alkylation and N-arylation, while the aryl bromide functionality is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the key exploratory reactions that can be performed on this scaffold, offering researchers and drug development professionals a roadmap for the synthesis of diverse compound libraries with potential therapeutic applications. Further experimental work is warranted to fully elucidate the specific reaction conditions and outcomes for this particular molecule.
Advancing Drug Discovery: Potential Therapeutic Targets for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Due to limitations in accessing specific experimental data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, this guide p...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to limitations in accessing specific experimental data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, this guide provides a broader overview of potential therapeutic avenues based on the known bioactivity of the tetrazole chemical class. The information presented herein is intended to guide future research and is not based on direct experimental evidence for this specific compound.
Introduction
The compound 5-(3-Bromo-4-methylphenyl)-2H-tetrazole belongs to the tetrazole class of heterocyclic compounds, which are recognized for their significant role in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. While specific therapeutic targets for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole are not yet extensively documented in publicly available research, the broader family of tetrazole derivatives has been associated with a wide array of biological activities. This guide explores the potential therapeutic targets for this compound based on established knowledge of similar chemical structures.
Potential Therapeutic Areas and Targets
Based on the known pharmacological profiles of tetrazole-containing compounds, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a promising scaffold for the development of novel therapeutics in several key areas:
Anti-inflammatory Agents: Tetrazole derivatives have been investigated for their anti-inflammatory properties. Potential targets in this area could include enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) or various phosphodiesterases (PDEs) that modulate inflammatory cell activity.
Antimicrobial Agents: The tetrazole moiety is a component of several antimicrobial drugs. Potential mechanisms of action could involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby impeding bacterial replication and survival.
Neurological Disorders: Some tetrazole compounds have shown activity against targets in the central nervous system. It is plausible that derivatives of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole could be designed to interact with various receptors, ion channels, or enzymes implicated in neurological diseases. For instance, modulation of GABA receptors, glutamate receptors, or voltage-gated ion channels could be explored.
Hypothetical Signaling Pathway Modulation
To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway in which a derivative of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole could act as an inhibitor of a key inflammatory signaling molecule, such as a mitogen-activated protein kinase (MAPK).
Caption: Hypothetical inhibition of a MAPK signaling cascade by a 5-(3-Bromo-4-methylphenyl)-2H-tetrazole derivative.
Experimental Protocols: A General Framework
While specific experimental data for the title compound is not available, the following outlines a general workflow for screening its potential therapeutic activities.
Caption: A generalized workflow for the discovery and development of therapeutics based on the subject compound.
Conclusion and Future Directions
5-(3-Bromo-4-methylphenyl)-2H-tetrazole represents a valuable starting point for the design and synthesis of novel therapeutic agents. The presence of the tetrazole ring suggests a high potential for biological activity across various domains, including anti-inflammatory, antimicrobial, and neurological applications.
Future research should focus on the systematic biological evaluation of this compound and its derivatives. A comprehensive screening against a panel of relevant biological targets, coupled with structural biology studies, will be crucial to elucidate its mechanism of action and to identify specific therapeutic targets. The development of a robust synthetic route to generate a library of analogs will also be essential for establishing structure-activity relationships and for the optimization of lead compounds. Further investigation into this compound is warranted to unlock its full therapeutic potential.
Protocols & Analytical Methods
Method
Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole via [3+2] Cycloaddition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a heterocyclic co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and widely utilized [3+2] cycloaddition reaction.
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial attention in pharmaceutical sciences.[1][2][3] Often employed as bioisosteres for carboxylic acids, they can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. The tetrazole moiety is a key component in several marketed drugs, demonstrating a broad spectrum of biological activities, including antihypertensive, antibacterial, and anticancer properties. The [3+2] cycloaddition of a nitrile with an azide source is a fundamental and efficient method for the construction of the 5-substituted-1H-tetrazole ring system.[2][3]
The target compound, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, incorporates a substituted phenyl ring, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, expanding its synthetic utility.
[3+2] Cycloaddition for 5-Substituted-1H-Tetrazole Synthesis
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This reaction is typically facilitated by a catalyst to proceed at a reasonable rate and yield. Various catalysts have been reported for this transformation, including Lewis acids such as zinc salts and solid-supported acids like silica sulfuric acid.[4]
General Reaction Mechanism:
The reaction is initiated by the activation of the nitrile by the catalyst, which increases its electrophilicity. The azide anion then acts as a nucleophile, attacking the nitrile carbon. Subsequent intramolecular cyclization leads to the formation of the stable aromatic tetrazole ring.
Experimental Protocol
This protocol is a representative procedure adapted from general methods for the synthesis of 5-substituted-1H-tetrazoles.[4][5] Researchers should optimize conditions for their specific setup and scale.
Materials:
3-Bromo-4-methylbenzonitrile
Sodium Azide (NaN₃)
Zinc Chloride (ZnCl₂), anhydrous
Dimethylformamide (DMF), anhydrous
Hydrochloric Acid (HCl), aqueous solution (e.g., 3 M)
Ethyl Acetate
Sodium Sulfate (Na₂SO₄), anhydrous
Silica Gel for column chromatography
Petroleum Ether
Ethyl Acetate
Instrumentation:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware
Rotary evaporator
Apparatus for column chromatography
NMR Spectrometer
Melting point apparatus
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (0.5 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the nitrile).
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an aqueous solution of hydrochloric acid (3 M) to neutralize any unreacted sodium azide and precipitate the product.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4]
Safety Precautions:
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
The reaction should be carried out behind a safety shield.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
Parameter
Value
Reference
Starting Material
3-Bromo-4-methylbenzonitrile
-
Reagents
Sodium Azide, Zinc Chloride
[General Methods]
Solvent
Dimethylformamide (DMF)
[General Methods]
Temperature
120-130 °C
[General Methods]
Product
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
-
Molecular Formula
C₈H₇BrN₄
-
Molecular Weight
239.08 g/mol
-
Appearance
Off-white to white solid
-
Melting Point
178-180 °C (literature)
-
Characterization Data (Predicted based on similar compounds):
¹H NMR (DMSO-d₆, 400 MHz): A broad singlet for the N-H proton of the tetrazole ring is expected, along with signals in the aromatic region corresponding to the protons on the phenyl ring and a singlet for the methyl group protons. For the analogous 5-(3-Bromo-4-methoxy-phenyl)-1H-tetrazole, the aromatic protons appear as a doublet at δ 8.19 ppm, a doublet of doublets at δ 8.00 ppm, and a doublet at δ 7.32 ppm.[6]
¹³C NMR (DMSO-d₆, 100 MHz): Signals for the carbon of the tetrazole ring and the carbons of the substituted phenyl ring are expected. For the analogous 5-(3-Bromo-4-methoxy-phenyl)-1H-tetrazole, the aromatic carbons appear at δ 157.47, 137.20, 128.00, 117.74, 113.31, and 111.26 ppm.[6]
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Applications in Drug Development
The tetrazole ring is a well-established pharmacophore in medicinal chemistry. Its acidic nature, comparable to a carboxylic acid, allows it to act as a non-classical bioisostere, often leading to improved metabolic stability and oral bioavailability of drug candidates.[1][2][3] The incorporation of a brominated phenyl group in 5-(3-Bromo-4-methylphenyl)-2H-tetrazole offers several advantages for drug design and development:
Scaffold for Library Synthesis: The versatile nature of the tetrazole ring and the reactivity of the bromine atom allow for the creation of diverse libraries of compounds for high-throughput screening.
Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by modifying the substituents on the phenyl ring.
Potential Biological Activities: Phenyltetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[7] The specific substitution pattern of the target compound may confer unique biological activities.
Application Notes & Protocols: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of 5-substituted-1H-tetrazoles from nitriles, a critical transformation in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-substituted-1H-tetrazoles from nitriles, a critical transformation in medicinal chemistry and materials science. Tetrazoles are recognized as bioisosteres for carboxylic acids and are integral components in numerous pharmaceutical agents, such as losartan and valsartan.[1][2] The primary synthetic route involves a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[3][4][5][6] This document outlines both classical and modern, catalytic approaches to this synthesis, presenting quantitative data in a structured format and providing detailed experimental procedures.
I. Introduction
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone reaction in heterocyclic chemistry. The most direct and widely employed method is the [3+2] cycloaddition of an azide species to a nitrile.[3][6][7][8] Historically, this reaction was often carried out using highly toxic and explosive hydrazoic acid.[1] Modern protocols have shifted towards the use of safer azide salts, such as sodium azide, in combination with various catalysts to facilitate the reaction under milder conditions and improve yields.[1][9][10][11] These catalysts can be Lewis acids, Brønsted acids, or transition metal complexes, which act by activating the nitrile substrate towards nucleophilic attack by the azide.[10] This document details a general, reliable protocol using sodium azide, along with variations employing different catalytic systems.
II. General Reaction Scheme
The fundamental transformation is the reaction of a nitrile (R-C≡N) with an azide source, typically sodium azide (NaN₃), to form the corresponding 5-substituted-1H-tetrazole. The reaction is often catalyzed to improve reaction rates and yields.
Caption: General reaction for the synthesis of 5-substituted-1H-tetrazoles.
III. Experimental Protocols
A. General Protocol using Sodium Azide and a Catalyst
This protocol provides a general framework for the synthesis of 5-substituted-1H-tetrazoles. Specific examples with different catalysts are provided in the data table below.
Ethyl acetate or other suitable organic solvent for extraction
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nitrile, sodium azide, catalyst, and solvent.
Reaction: Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
After completion, cool the reaction mixture to room temperature.
If using an organic solvent, dilute the mixture with water.
Carefully acidify the aqueous solution to pH ~2-3 with hydrochloric acid. Caution: This step may generate hydrazoic acid, which is toxic and explosive. Perform in a well-ventilated fume hood.
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
B. Safety Precautions:
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.
The acidification step can generate hydrazoic acid, which is volatile, toxic, and explosive.[1] Always perform this reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
IV. Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles from their corresponding nitriles using different catalytic systems.
V. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the synthesis of 5-substituted-1H-tetrazoles.
Caption: Experimental workflow for tetrazole synthesis.
Caption: Proposed catalytic cycle for Lewis acid-catalyzed tetrazole synthesis.
VI. Conclusion
The synthesis of 5-substituted-1H-tetrazoles from nitriles is a robust and versatile transformation. The protocols outlined in this document provide researchers with reliable methods for accessing these important heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. Newer catalytic methods offer advantages in terms of milder conditions, improved yields, and the use of more environmentally benign solvents like water.[11] Careful attention to safety, particularly concerning the use of sodium azide and the potential generation of hydrazoic acid, is paramount.
Application of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in medicinal che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in medicinal chemistry. This versatile building block serves as a key intermediate in the synthesis of various potentially bioactive compounds, particularly in the development of antihypertensive, anti-inflammatory, and antimicrobial agents. The presence of a tetrazole ring, a well-established carboxylic acid bioisostere, and a reactive bromine atom for further functionalization makes this compound a valuable starting material in drug discovery programs.
Application Note 1: Intermediate for the Synthesis of Angiotensin II Receptor Blockers (ARBs)
The biphenyl-tetrazole moiety is a cornerstone pharmacophore for the "sartan" class of Angiotensin II Receptor Blockers (ARBs), which are widely used for the treatment of hypertension and heart failure. 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a key precursor for the synthesis of the biphenyl-tetrazole core of these drugs. The bromine atom allows for the crucial carbon-carbon bond formation, typically through a Suzuki or other palladium-catalyzed cross-coupling reaction, to introduce the second phenyl ring.
The general synthetic strategy involves the coupling of the protected 5-(3-Bromo-4-methylphenyl)-2H-tetrazole with a suitable boronic acid derivative to form the biphenyl linkage. Subsequent modifications of the methyl group on the second phenyl ring and deprotection of the tetrazole yield the final ARB.
Angiotensin II Receptor (AT1) Signaling Pathway
Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure.[1] It binds to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.[1][2] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects and lowering blood pressure.[3]
Caption: Angiotensin II Receptor (AT1R) Signaling Pathway and the mechanism of action of Angiotensin Receptor Blockers (ARBs).
Quantitative Data for Representative Angiotensin II Receptor Blockers
The following table summarizes the in vitro activity of several commercially available ARBs, demonstrating the high affinity for the AT1 receptor that is characteristic of this class of drugs.
Compound
Target
Assay
IC50 (nM)
Losartan
AT1 Receptor
Radioligand Binding
59
Valsartan
AT1 Receptor
Radioligand Binding
3.9
Olmesartan
AT1 Receptor
Radioligand Binding
7.7
Candesartan
AT1 Receptor
Radioligand Binding
1.0
Telmisartan
AT1 Receptor
Radioligand Binding
3.0
Application Note 2: Scaffolding for Anti-inflammatory and Antimicrobial Agents
The tetrazole scaffold is a well-known pharmacophore in a variety of medicinal agents beyond ARBs. Its derivatives have been reported to possess significant anti-inflammatory and antimicrobial properties. The acidic nature of the 5-substituted-1H-tetrazole and its ability to participate in hydrogen bonding interactions make it a valuable moiety for interacting with biological targets. The 3-bromo-4-methylphenyl substituent on the title compound provides a starting point for further chemical modifications to explore and optimize these activities.
Experimental Workflow for Screening
A general workflow for the synthesis and screening of novel anti-inflammatory and antimicrobial agents derived from 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is depicted below. This involves the chemical modification of the initial scaffold, followed by in vitro screening to identify lead compounds for further optimization.
Caption: General experimental workflow for the development of bioactive compounds.
Quantitative Data for Representative Bioactive Tetrazole Derivatives
The following table presents the biological activity of various tetrazole derivatives, illustrating the potential for this class of compounds in anti-inflammatory and antimicrobial applications.
Compound Class
Activity
Representative IC50 / MIC
1,5-diaryl-substituted tetrazoles
Anti-inflammatory (COX-2 inhibition)
IC50 = 2.0 µM
Tetrazole-based pyrazole derivatives
Anti-inflammatory
Comparable to ibuprofen
Imide-tetrazole hybrids
Antibacterial (S. aureus)
MIC = 0.8 - 3.2 µg/mL
N-ribofuranosyl tetrazoles
Antibacterial (E. coli, S. aureus)
MIC = 13.37 - 15.06 µM
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This protocol describes the synthesis of the title compound from 3-bromo-4-methylbenzonitrile via a [3+2] cycloaddition reaction.[4]
Materials:
3-bromo-4-methylbenzonitrile
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl)
N,N-Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), concentrated
Deionized water
Methanol
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing ice-water and stir.
Acidify the mixture to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Angiotensin II Receptor (AT1) Binding Assay (Radioligand-based)
This protocol provides a general method for determining the binding affinity of test compounds to the AT1 receptor using a radiolabeled ligand.
Materials:
Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK cells)
[¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (radioligand)
Unlabeled Angiotensin II (for non-specific binding)
Test compounds
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
96-well filter plates (e.g., GF/C)
Scintillation fluid and counter
Procedure:
Assay Setup: In a 96-well plate, add the assay buffer.
Add the test compounds at various concentrations (for competition assay) or buffer (for saturation assay).
For determining non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
Add the radioligand at a fixed concentration (typically at or below its Kd) for competition assays, or at varying concentrations for saturation assays.
Initiate the binding reaction by adding the cell membrane preparation to each well.
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Detection: Dry the filter plate and add scintillation fluid to each well.
Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
Test compound dissolved in a suitable solvent (e.g., DMSO)
Bacterial strain of interest
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the bacterial suspension to all wells containing the test compound dilutions, as well as to a positive control well (no compound) and a negative control well (no bacteria).
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
Reading the Results: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Controls: The positive control well should show bacterial growth, and the negative control well should remain clear. A standard antibiotic should be included as a reference compound.
Application Notes and Protocols: 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as a Versatile Building Block for the Synthesis of Telmisartan
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as a key building bloc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as a key building block in the synthesis of the Active Pharmaceutical Ingredient (API) Telmisartan. Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1]
The tetrazole moiety within this building block serves as a bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate.[1] The bromo and methyl substitutions on the phenyl ring provide strategic points for further chemical modifications, making it an ideal starting material for the convergent synthesis of complex APIs like Telmisartan.
Synthetic Strategy Overview
The synthesis of Telmisartan from 5-(3-Bromo-4-methylphenyl)-2H-tetrazole involves a multi-step process. The key transformations include a Suzuki-Miyaura cross-coupling reaction to construct the characteristic biphenyl backbone of sartan drugs, followed by the formation of the bis-benzimidazole moiety and subsequent alkylation and hydrolysis steps.
Experimental Workflow for Telmisartan Synthesis
Caption: Overall synthetic workflow for the preparation of Telmisartan.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4'-methyl-2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate (Intermediate 1)
This step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.
Protocol:
To a solution of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole (1.0 eq) in a 4:1 mixture of toluene and water, add (2-tert-butoxycarbonylphenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).
De-gas the mixture by bubbling argon through it for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
Heat the mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.
Reagent/Parameter
Molar Ratio/Value
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
1.0 eq
(2-tert-Butoxycarbonylphenyl)boronic acid
1.2 eq
Potassium Carbonate
2.0 eq
Tetrakis(triphenylphosphine)palladium(0)
0.03 eq
Solvent
Toluene/Water (4:1)
Temperature
90°C
Reaction Time
12 hours
Typical Yield
85-95%
Step 2: Synthesis of tert-Butyl 4'-(bromomethyl)-2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate (Intermediate 2)
This step involves the radical bromination of the methyl group on the biphenyl intermediate.
Protocol:
Dissolve Intermediate 1 (1.0 eq) in carbon tetrachloride.
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
Reflux the mixture for 5 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2.
Reagent/Parameter
Molar Ratio/Value
Intermediate 1
1.0 eq
N-Bromosuccinimide (NBS)
1.1 eq
Azobisisobutyronitrile (AIBN)
0.05 eq
Solvent
Carbon Tetrachloride
Temperature
Reflux
Reaction Time
5 hours
Typical Yield
70-80%
Step 3: Synthesis of tert-Butyl 4'-{[2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazol-1-yl]methyl}-[1,1'-biphenyl]-2-carboxylate (Intermediate 3)
This step involves the alkylation of the bis-benzimidazole moiety with the brominated biphenyl intermediate. The synthesis of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole can be achieved through established literature procedures.[2][3][4][5][6][7]
Protocol:
To a solution of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of Intermediate 2 (1.05 eq) in DMF to the reaction mixture.
Stir the reaction at room temperature for 12 hours.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford Intermediate 3.
The final step is the hydrolysis of the tert-butyl ester to the carboxylic acid.
Protocol:
Dissolve Intermediate 3 (1.0 eq) in dichloromethane.
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
Stir the reaction mixture at room temperature for 4 hours.
Concentrate the reaction mixture under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Telmisartan.
The product can be further purified by recrystallization.
Reagent/Parameter
Molar Ratio/Value
Intermediate 3
1.0 eq
Trifluoroacetic Acid (TFA)
10 eq
Solvent
Dichloromethane
Temperature
0°C to Room Temperature
Reaction Time
4 hours
Typical Yield
>90%
Mechanism of Action and Signaling Pathway
Telmisartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][8] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[9][10] By blocking the AT1 receptor, Telmisartan prevents angiotensin II from binding and exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[8][11]
The signaling cascade initiated by angiotensin II binding to the AT1 receptor is complex and involves multiple downstream effectors.[12][13][14][15]
Angiotensin II Signaling Pathway and Telmisartan's Point of Intervention
Development of Anti-inflammatory Agents from 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the investigation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as a potential...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as a potential anti-inflammatory agent. The tetrazole moiety is a well-regarded pharmacophore known for its bioactivity, and its derivatives have shown promise in various therapeutic areas, including inflammation.[1] This guide outlines the synthesis of the target compound and key in vitro and in vivo assays to evaluate its anti-inflammatory efficacy.
Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
The synthesis of 5-substituted-1H-tetrazoles is efficiently achieved through the [3+2] cycloaddition of nitriles with an azide source. The following protocol is a robust method adaptable for the synthesis of the title compound.
Protocol 1: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This protocol is based on the zinc-catalyzed reaction of nitriles with sodium azide in an aqueous medium, which is a safe and efficient method.
Materials:
3-Bromo-4-methylbenzonitrile
Sodium Azide (NaN₃)
Zinc Bromide (ZnBr₂)
Deionized Water
Hydrochloric Acid (HCl), concentrated
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add 3-Bromo-4-methylbenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (0.5 equivalents).
Add deionized water to the flask to create a stirrable suspension.
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Carefully acidify the mixture to pH 2 with concentrated hydrochloric acid in a fume hood. Caution: Hydrazoic acid (HN₃) is toxic and volatile.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization or column chromatography to yield 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
In Vitro Anti-inflammatory Activity Assays
The following protocols describe standard in vitro assays to determine the anti-inflammatory potential of the synthesized compound by measuring its effect on key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle:
Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator, via the induction of inducible nitric oxide synthase (iNOS). The inhibitory effect of the test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium Nitrite (NaNO₂) standard solution
96-well cell culture plates
Microplate reader
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Pre-treat the cells with various concentrations of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
After incubation, collect 100 µL of the cell culture supernatant from each well.
Add 100 µL of Griess reagent to each supernatant sample.
Incubate at room temperature for 10 minutes.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration from a sodium nitrite standard curve.
The percentage inhibition of NO production is calculated as:
% Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) Production
Principle:
LPS stimulation of macrophages also leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these cytokines is measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 3: Cytokine Inhibition Assay
Materials:
RAW 264.7 macrophage cell line and culture reagents (as in Protocol 2)
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Calculate the percentage inhibition of each cytokine.
Data Presentation: In Vitro Anti-inflammatory Activity (Hypothetical Data)
Compound
Concentration (µM)
NO Inhibition (%)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
IC₅₀ (µM) - NO
IC₅₀ (µM) - TNF-α
IC₅₀ (µM) - IL-6
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
1
15.2 ± 1.8
12.5 ± 2.1
10.8 ± 1.5
25.5
30.2
35.8
10
48.9 ± 3.5
45.3 ± 4.2
40.1 ± 3.9
50
85.7 ± 5.1
80.1 ± 6.3
75.6 ± 5.8
Indomethacin (Positive Control)
10
65.4 ± 4.2
60.8 ± 5.5
55.2 ± 4.7
8.7
9.5
11.3
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
In Vivo Anti-inflammatory Activity Assay
The carrageenan-induced paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Principle:
Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Fast the rats overnight with free access to water.
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
The percentage inhibition of edema is calculated as:
% Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV = Vₜ - V₀.
Data Presentation: In Vivo Anti-inflammatory Activity (Hypothetical Data)
Treatment
Dose (mg/kg)
Paw Edema Inhibition (%) at 3h
Paw Edema Inhibition (%) at 5h
Vehicle
-
0
0
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
25
25.8 ± 2.5
20.5 ± 2.1
50
45.2 ± 3.8
38.7 ± 3.2
100
65.7 ± 5.1
58.9 ± 4.5
Indomethacin
10
70.3 ± 6.2
65.1 ± 5.8
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development of the anti-inflammatory agent.
Caption: Putative inhibitory action on the NF-κB signaling pathway.
Application Notes and Protocols: Antimicrobial Activity of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Tetrazole-containing compounds are a significant class of nitrogen-rich heterocycles that have garnered substantial interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole-containing compounds are a significant class of nitrogen-rich heterocycles that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. The tetrazole moiety is often considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and oral bioavailability.[1] The presence of a bromophenyl group in the target compound, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, suggests potential for significant antimicrobial efficacy, as halogen substituents are known to often enhance the biological activity of heterocyclic compounds.[2]
This document provides a summary of the antimicrobial activity observed in structurally related compounds and detailed protocols for the synthesis and antimicrobial evaluation of novel tetrazole derivatives.
Data Presentation: Antimicrobial Activity of Structurally Related Tetrazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various tetrazole derivatives against a panel of pathogenic bacteria. These compounds share structural similarities with 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, such as the presence of a substituted phenyl ring attached to the tetrazole core.
Table 1: In Vitro Antibacterial Activity of Imide-Tetrazole Derivatives
Compound ID
Substituent on Phenyl Ring
S. aureus (Standard) MIC (µg/mL)
E. coli (Standard) MIC (µg/mL)
P. aeruginosa (Standard) MIC (µg/mL)
1
4-CF₃
0.1
0.4
0.4
2
2-Cl
0.2
0.8
1.6
3
2-Br
0.1
0.4
1.6
Ciprofloxacin
-
0.2
0.06
0.5
Data adapted from a study on novel imide-tetrazoles, demonstrating that electron-withdrawing groups like bromine can contribute to potent antimicrobial activity.[2]
Table 2: In Vitro Antibacterial Activity of Triazole-Tethered Tetrazole Hybrids
Compound ID
Substituent on Phenyl Ring
S. aureus (ATCC 25923) MIC (µg/mL)
S. epidermidis (ATCC 35984) MIC (µg/mL)
E. coli (ATCC 25922) MIC (µg/mL)
P. aeruginosa (ATCC 27853) MIC (µg/mL)
6d
4-Br
3.12
1.56
3.12
6.25
6h
4-Phenoxy
1.56
3.12
6.25
3.12
Ciprofloxacin
-
1.56
1.56
0.78
0.78
Data adapted from a study on triazole-tethered tetrazole hybrids, where a 4-bromophenyl substituent showed significant antibacterial activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and antimicrobial evaluation of tetrazole derivatives.
Synthesis of 5-Substituted-1H-tetrazoles
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from corresponding nitriles.
Protocol 1: Synthesis of 5-Phenyl-1,2,3,4-tetrazole
Reaction Setup: In a round-bottom flask, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in dimethylformamide (DMF).
Reaction Conditions: Heat the mixture at 120-130°C with stirring for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
Acidification: Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the product.
Isolation: Filter the precipitated solid, wash it thoroughly with water, and dry it under vacuum.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the purified 5-phenyl-1,2,3,4-tetrazole.[1]
Workflow for Synthesis of 5-Substituted-1H-tetrazoles
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.
Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Bacterial Inoculum Preparation: Culture the bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
Controls:
Positive Control: Wells containing bacterial inoculum and a standard antibiotic (e.g., Ciprofloxacin).
Negative Control: Wells containing only MHB.
Solvent Control: Wells containing bacterial inoculum and the highest concentration of DMSO used.
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2][4]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action
While the exact mechanism of action for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is unconfirmed, studies on other tetrazole derivatives suggest potential targets within bacterial cells. One prominent mechanism is the inhibition of essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[2]
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Proposed mechanism of action for antimicrobial tetrazole derivatives.
Application Notes and Protocols for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals These application notes provide a comprehensive overview of the potential use of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as an active ingredient in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole as an active ingredient in agrochemical formulations. The information presented is based on the known biological activities of tetrazole derivatives and general principles of agrochemical development.[1][2][3][4][5][6] It should be noted that while tetrazole compounds are utilized in agriculture as herbicides, fungicides, and plant growth regulators, specific efficacy data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is not extensively available in public literature.[7] The protocols and data presented herein are intended to serve as a guide for the research and development of this specific molecule.
Physicochemical Properties and Formulation Guidelines
A successful agrochemical formulation requires a thorough understanding of the active ingredient's physicochemical properties. These properties influence the choice of formulation type, stability, and bioavailability.
Table 1: Physicochemical Properties of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Given its low water solubility, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a suitable candidate for the following formulation types:
Emulsifiable Concentrate (EC): The active ingredient is dissolved in a water-immiscible organic solvent with the addition of emulsifiers. Upon dilution with water, a stable emulsion is formed.
Suspension Concentrate (SC): A stable suspension of the finely ground solid active ingredient in water with the aid of suspending and dispersing agents.
Wettable Powder (WP): The active ingredient is mixed with an inert carrier and wetting and dispersing agents. The powder is then suspended in water before application.
Water-Dispersible Granules (WG): Similar to a wettable powder, but formulated into granules to reduce dust exposure and improve handling.
Potential Agrochemical Applications and Biological Activity
Tetrazole derivatives have shown a broad spectrum of biological activities, suggesting that 5-(3-Bromo-4-methylphenyl)-2H-tetrazole could be a versatile agrochemical active ingredient.[2][4][5][6]
Fungicidal Activity
Many azole compounds, including tetrazoles, are known to exhibit antifungal properties.[1][8] The primary mode of action for many antifungal azoles is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][9]
Table 2: Illustrative Antifungal Activity of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole against Common Plant Pathogens
Fungal Species
Common Disease
Illustrative MIC (µg/mL)
Fusarium oxysporum
Fusarium Wilt
25 - 50
Colletotrichum coccodes
Anthracnose
10 - 25
Aspergillus niger
Black Mold
50 - 100
Candida albicans
(Reference Yeast)
5 - 15
Note: The above data is illustrative and based on the reported activity of other substituted tetrazole derivatives.[8] Actual values for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole must be determined experimentally.
Herbicidal Activity
Certain phenyl-substituted heterocyclic compounds have been identified as potent herbicides. A potential mode of action for such compounds is the inhibition of protoporphyrinogen-IX-oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption.
Table 3: Illustrative Herbicidal Activity of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole on Common Weed Species
Weed Species
Common Name
Illustrative GR₅₀ (g a.i./ha) - Post-emergence
Avena fatua
Wild Oat
75 - 150
Setaria viridis
Green Foxtail
50 - 100
Abutilon theophrasti
Velvetleaf
25 - 75
Amaranthus retroflexus
Redroot Pigweed
10 - 50
Note: The above data is illustrative and based on the reported activity of other phenyl-substituted herbicides.[10][11] Actual values for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the evaluation of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in agrochemical applications.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of fungal pathogens.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the in vitro antifungal activity.
Materials:
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Dimethyl sulfoxide (DMSO)
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in DMSO.
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in PDB to achieve a range of concentrations (e.g., 200 µg/mL to 0.1 µg/mL).
Inoculum Preparation: Grow the fungal cultures on Potato Dextrose Agar (PDA) plates. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10⁵ spores/mL.
Inoculation: Add 10 µL of the spore suspension to each well of the 96-well plate containing the test compound dilutions. Include positive (fungal suspension without test compound) and negative (medium only) controls.
Incubation: Incubate the plates at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the positive control wells.
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Post-Emergence Herbicidal Efficacy Testing
This protocol is designed to evaluate the herbicidal activity of the test compound when applied to emerged weeds.
Workflow for Post-Emergence Herbicide Efficacy Trial
Caption: Workflow for evaluating post-emergence herbicidal efficacy.
Materials:
5-(3-Bromo-4-methylphenyl)-2H-tetrazole formulated as an EC or SC
Weed seeds (e.g., Avena fatua, Setaria viridis)
Pots filled with a standard potting mix
Greenhouse or controlled environment chamber
Laboratory sprayer
Procedure:
Plant Propagation: Sow weed seeds in pots and grow them in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
Treatment Application: When the weeds have reached the 2-4 leaf stage, apply the formulated 5-(3-Bromo-4-methylphenyl)-2H-tetrazole at a range of application rates (e.g., 10, 25, 50, 100, 200 g a.i./ha). Include an untreated control and a commercial standard herbicide.
Assessment: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill). Also, record any phytotoxicity symptoms such as chlorosis, necrosis, or stunting.
Data Analysis: From the visual assessment data, calculate the Growth Reduction 50 (GR₅₀), which is the dose of the herbicide required to cause a 50% reduction in plant growth compared to the untreated control.
Potential Modes of Action and Signaling Pathways
Understanding the mode of action is crucial for resistance management and the development of synergistic mixtures.
Potential Antifungal Mode of Action: Inhibition of Ergosterol Biosynthesis
As a tetrazole derivative, a likely mode of antifungal action is the inhibition of the ergosterol biosynthesis pathway, a pathway targeted by many azole fungicides.
Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.
Potential Herbicidal Mode of Action: Inhibition of Protoporphyrinogen-IX-Oxidase (PPO)
The structural features of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole are consistent with those of some PPO-inhibiting herbicides.
Potential Plant PPO Inhibition Pathway
Caption: Potential inhibition of the plant PPO enzyme pathway.
Disclaimer: The information provided in these application notes is for research and development purposes only. The quantitative data presented is illustrative and not based on verified experimental results for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. Researchers must conduct their own experiments to determine the actual efficacy and safety of this compound. All handling of chemical substances should be performed in accordance with appropriate safety protocols.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-(3-bromo-4-methylphenyl)-2H...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-(3-bromo-4-methylphenyl)-2H-tetrazole. This versatile reaction enables the synthesis of a diverse library of 5-aryl- or 5-heteroaryl-substituted tetrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their common presence in pharmacologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction.[1][2][3] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[5][6] These characteristics make it an ideal method for the late-stage functionalization of complex molecules in drug development.
5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a valuable building block for creating novel molecular entities. The bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. The resulting biaryl or heteroaryl-aryl tetrazole structures are key pharmacophores in numerous therapeutic agents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (5-(3-bromo-4-methylphenyl)-2H-tetrazole) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific boronic acids and desired scales.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new arylboronic acid.
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a dry Schlenk flask or reaction vial, combine 5-(3-bromo-4-methylphenyl)-2H-tetrazole, the arylboronic acid, the palladium catalyst, and the base.
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 5-(3-bromo-4-methylphenyl)-2H-tetrazole.
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
To a microwave synthesis vial equipped with a magnetic stir bar, add 5-(3-bromo-4-methylphenyl)-2H-tetrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Add a 5:1 mixture of 1,4-dioxane and water (5 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[7]
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions that can be employed for the Suzuki-Miyaura coupling of 5-(3-bromo-4-methylphenyl)-2H-tetrazole with different arylboronic acids. The expected yields are estimated based on typical outcomes for structurally similar bromoaryl compounds.[7][8]
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Est. Yield (%)
1
Phenylboronic acid
Pd(dppf)Cl₂ (3)
-
K₂CO₃
1,4-Dioxane/H₂O (5:1)
120 (MW)
0.5
80-90
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
12-24
Good
3
3-Thienylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene
100
16
Good
4
Pyridine-3-boronic acid
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃
t-BuOH/H₂O (4:1)
80
18
Moderate
Note: Yields are estimates and require experimental verification. MW = Microwave irradiation.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equiv), changing the base (K₃PO₄ and Cs₂CO₃ are often more effective), or using a different catalyst/ligand system. For electron-deficient boronic acids, a more electron-rich phosphine ligand may be beneficial.
Debromination: The formation of the debrominated starting material can be a significant side reaction. This can sometimes be minimized by using milder bases, lower reaction temperatures, or specific catalyst systems designed to promote the desired coupling over hydrodebromination.[9]
Poor Solubility: If the starting materials or intermediates have poor solubility in the chosen solvent system, a different solvent or a co-solvent may be necessary. DMF and toluene are common alternatives to 1,4-dioxane.
Catalyst Deactivation: The tetrazole moiety or other functional groups on the boronic acid could potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-(3-bromo-4-methylphenyl)-2H-tetrazole is a highly effective and adaptable method for the synthesis of a wide array of biaryl and heteroaryl-aryl tetrazoles. These compounds are of considerable interest in drug discovery and medicinal chemistry. The protocols and data presented here offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
Application Notes and Protocols for In Vitro Assay of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals Introduction Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological act...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] The compound 5-(3-Bromo-4-methylphenyl)-2H-tetrazole belongs to this class and warrants investigation for its potential therapeutic effects. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and anti-inflammatory activities. The following protocols describe the MTT assay for cytotoxicity assessment, a COX-2 inhibition assay, and a TNF-α ELISA assay to investigate its anti-inflammatory potential.
Data Presentation
Table 1: Cytotoxicity of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole on Raw 264.7 Macrophages using MTT Assay
Concentration (µM)
% Cell Viability (Mean ± SD)
IC50 (µM)
0 (Vehicle Control)
100 ± 4.5
1
98.2 ± 5.1
10
95.6 ± 4.8
>100
25
91.3 ± 5.5
50
88.7 ± 6.2
100
85.1 ± 5.9
SD: Standard Deviation
Table 2: In Vitro COX-2 Inhibitory Activity of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Compound
Concentration (µM)
% COX-2 Inhibition (Mean ± SD)
IC50 (µM)
Vehicle Control
-
0 ± 2.1
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
0.1
15.3 ± 3.2
1
45.8 ± 4.1
1.2
10
89.2 ± 3.7
Celecoxib (Positive Control)
0.1
55.1 ± 4.5
0.09
1
95.3 ± 2.9
SD: Standard Deviation
Table 3: Effect of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole on TNF-α Production in LPS-stimulated Raw 264.7 Macrophages
Treatment
Concentration (µM)
TNF-α Concentration (pg/mL) (Mean ± SD)
% Inhibition
Untreated Control
-
50.2 ± 8.5
-
LPS (1 µg/mL)
-
1250.8 ± 110.2
0
LPS + 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
1
980.5 ± 95.7
21.6
10
650.3 ± 75.1
48.0
25
320.1 ± 45.8
74.4
LPS + Dexamethasone (1 µM)
-
150.6 ± 25.3
88.0
SD: Standard Deviation; LPS: Lipopolysaccharide
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures to determine the effect of the test compound on cell viability.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6]
Materials and Reagents:
Raw 264.7 macrophage cell line
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Phosphate Buffered Saline (PBS)
96-well plates
Procedure:
Cell Seeding: Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a stock solution of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in DMSO. Further dilute the stock solution with serum-free DMEM to achieve final desired concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
MTT Assay Workflow Diagram
COX-2 Inhibition Assay
This fluorometric assay is used to screen for inhibitors of cyclooxygenase-2 (COX-2).[9][10] The assay measures the peroxidase activity of COX-2, where the probe is oxidized in the presence of arachidonic acid to produce a fluorescent product.
Materials and Reagents:
Human recombinant COX-2 enzyme
COX Assay Buffer
COX Probe
COX Cofactor
Arachidonic Acid (substrate)
Celecoxib (positive control inhibitor)
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
96-well black opaque plate
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound and celecoxib to the desired concentrations in COX Assay Buffer.
Enzyme and Inhibitor Addition: Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well. Add 10 µL of the diluted test compound, celecoxib, or assay buffer (for enzyme control) to the respective wells.
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the blank.
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multichannel pipette.
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of COX-2 inhibition using the following formula:
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control] x 100
COX-2 Inhibition Assay Workflow
TNF-α ELISA Assay
This protocol outlines the measurement of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12] This assay is used to quantify the effect of the test compound on the production of this pro-inflammatory cytokine in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
Raw 264.7 macrophage cell line
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Lipopolysaccharide (LPS) from E. coli
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
Dexamethasone (positive control)
96-well ELISA plates
Microplate reader
Procedure:
Cell Culture and Stimulation: Seed Raw 264.7 cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole or dexamethasone for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours. An untreated control group and an LPS-only group should be included.
Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[13]
ELISA Protocol:
a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
b. Wash the plate with wash buffer.
c. Block the plate with a blocking buffer for 1 hour at room temperature.
d. Add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.[12]
e. Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.
f. Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
g. Wash the plate and add the substrate solution. Incubate in the dark until color develops.
h. Stop the reaction with a stop solution.
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve from the absorbance values of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition of TNF-α production.
Optimizing reaction conditions for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole. It includes an experimental protoc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole. It includes an experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to optimize reaction conditions and ensure a successful synthesis.
Experimental Protocol
This protocol outlines a standard procedure for the synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole via a [3+2] cycloaddition reaction.
Reaction Scheme:
Caption: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Materials:
3-Bromo-4-methylbenzonitrile
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl)
N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1M solution
Sodium bicarbonate (NaHCO₃), saturated solution
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
Ethanol
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
Reaction: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice-water.
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.
Stir the mixture for 30 minutes to ensure complete precipitation.
Collect the crude product by vacuum filtration and wash with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Drying: Dry the purified product under vacuum to obtain 5-(3-bromo-4-methylphenyl)-2H-tetrazole as a solid.
Data Presentation
Table 1: Optimization of Reaction Conditions for 5-Aryl-2H-tetrazole Synthesis
Entry
Solvent
Catalyst (mol%)
Temperature (°C)
Time (h)
Yield (%)
1
DMF
None
120
24
Moderate
2
DMSO
None
120
24
Moderate
3
Toluene
None
110
48
Low
4
DMF
ZnCl₂ (10)
100
12
Good
5
Water
ZnBr₂ (20)
100
18
Good
6
DMF
NH₄Cl (150)
125
18
High
Note: This table presents generalized data for the synthesis of 5-aryl-tetrazoles and should be used as a guideline for optimizing the synthesis of 5-(3-bromo-4-methylphenyl)-2H-tetrazole.
Troubleshooting Guide
Caption: Troubleshooting workflow for synthesis optimization.
Problem 1: Low or No Product Yield
Possible Cause: Incomplete reaction.
Solution: The reaction may require a longer time or higher temperature for completion. Monitor the reaction progress using TLC until the starting nitrile spot disappears. Consider extending the reaction time in increments of 6-12 hours.
Possible Cause: Poor quality of reagents.
Solution: Ensure that the starting 3-bromo-4-methylbenzonitrile is pure. Sodium azide is hygroscopic; use freshly opened or properly stored material. The purity of the solvent (DMF) is also crucial; use anhydrous grade solvent.
Possible Cause: Suboptimal reaction conditions.
Solution: The temperature may be too low for the cycloaddition to proceed efficiently. Gradually increase the temperature in 10°C increments. The choice of catalyst or additive can also significantly impact the yield. Consider screening different Lewis acids (e.g., ZnCl₂, AlCl₃) or ammonium salts.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause: Formation of side products.
Solution: Side reactions can occur at high temperatures. If significant byproducts are observed, try lowering the reaction temperature and extending the reaction time. Adjusting the stoichiometry of the reagents, particularly the amount of sodium azide and ammonium chloride, can also minimize side reactions.
Possible Cause: Incomplete removal of starting materials or DMF.
Solution: Ensure the work-up procedure is followed diligently. Thorough washing of the crude product is essential. DMF has a high boiling point and can be difficult to remove completely. After extraction, washing the organic layer with brine can help remove residual DMF. Drying the final product under high vacuum is also critical.
Problem 3: Difficulty in Product Purification
Possible Cause: Product is an oil or does not crystallize easily.
Solution: If recrystallization fails, try different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). If the product remains an oil, purification by silica gel column chromatography is the recommended method.
Possible Cause: Co-elution of impurities during column chromatography.
Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) often provides better separation.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with sodium azide?
A1: Sodium azide is highly toxic and can be explosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals (e.g., lead, copper) as this can form explosive heavy metal azides. Quench any residual azide in the reaction mixture and on glassware with a suitable reagent like sodium nitrite under acidic conditions before disposal.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to get good separation between the starting nitrile and the tetrazole product. The tetrazole product is typically more polar and will have a lower Rf value than the starting nitrile.
Q3: Why is ammonium chloride used in this reaction?
A3: Ammonium chloride acts as a proton source in situ, which protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. This generally increases the reaction rate.[1]
Q4: Can I use a different solvent instead of DMF?
A4: Yes, other high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.[2] In some cases, water has also been used as a solvent, particularly with zinc salt catalysts. The choice of solvent can significantly affect the reaction rate and yield, so optimization may be required.
Q5: What is the expected 1H NMR spectrum for the product?
A5: The 1H NMR spectrum of 5-(3-bromo-4-methylphenyl)-2H-tetrazole is expected to show signals for the aromatic protons and the methyl group protons. The tetrazole NH proton signal may be broad and its chemical shift can be concentration-dependent. The aromatic protons will likely appear as a set of multiplets or doublets in the aromatic region (typically 7-8.5 ppm), and the methyl group will appear as a singlet around 2.3-2.5 ppm.
Technical Support Center: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole synthesis. The information i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, typically prepared via the [3+2] cycloaddition of 3-Bromo-4-methylbenzonitrile and an azide source, can stem from several factors. Here’s a systematic approach to troubleshooting:
Incomplete Reaction: The reaction may not be going to completion.
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. Optimization is key. For many 5-aryl tetrazole syntheses, temperatures in the range of 100-140 °C are employed.[1][2]
Catalyst Activity: If using a catalyst, its activity might be compromised. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, verify their purity and concentration.
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for maximizing yield.
Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally effective for this reaction as they facilitate the dissolution of sodium azide and stabilize the transition state.[1][3] Protic solvents like ethanol are often unsuitable.[3]
Catalyst Selection: A variety of catalysts can be employed to improve yields and shorten reaction times. These range from simple Lewis acids like ZnCl₂ and AlCl₃ to more complex systems like heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) which also simplify purification.[4][5][6]
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A potential side reaction is the formation of hydrazoic acid (HN₃), which is volatile and highly toxic. Using a slight excess of sodium azide and maintaining a neutral to slightly basic pH can minimize its formation.[7]
Purification Losses: Significant amounts of product can be lost during the workup and purification steps.
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to precipitate the tetrazole product before extraction. Multiple extractions with a suitable organic solvent will maximize recovery.
Recrystallization: Choose an appropriate solvent system for recrystallization to minimize product loss in the mother liquor.
Q2: I am observing the formation of an unknown impurity in my final product. What could it be and how can I avoid it?
A2: The most common impurity is often unreacted starting material (3-Bromo-4-methylbenzonitrile). This can be addressed by optimizing reaction time and temperature as mentioned above. Another possibility is the formation of regioisomers (1H- vs. 2H-tetrazole), although the 2H-tautomer is often the thermodynamically favored product for 5-aryl tetrazoles. The specific ratio can be influenced by the reaction conditions and the electronic nature of the substituents on the aryl ring. Careful purification by column chromatography or recrystallization is usually effective in separating these isomers. In some cases, especially with prolonged reaction times at high temperatures, decomposition of the product or starting materials can lead to other impurities.
Q3: The purification of my product is proving difficult. What are the recommended procedures?
A3: Purifying 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically involves the following steps:
Work-up: After the reaction is complete, the mixture is usually cooled and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with HCl) to a pH of ~2-3 to precipitate the tetrazole product.
Filtration: The crude solid product is collected by filtration and washed with cold water to remove inorganic salts.
Recrystallization: The crude product can be further purified by recrystallization. Common solvents for recrystallizing 5-aryl tetrazoles include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of the specific product and impurities.
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with the polarity gradually increased to elute the product.
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole?
A4: The most prevalent method is the [3+2] cycloaddition reaction between 3-Bromo-4-methylbenzonitrile and an azide source, most commonly sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid or a heterogeneous catalyst in a polar aprotic solvent like DMF or DMSO.[1][3][8]
Q5: Are there any safety precautions I should be aware of when performing this synthesis?
A5: Yes, there are significant safety considerations:
Sodium Azide: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Hydrazoic Acid (HN₃): The reaction of sodium azide with acids generates hydrazoic acid, which is a highly toxic, volatile, and explosive gas. It is crucial to avoid acidic conditions during the reaction setup and to perform the reaction in a well-ventilated fume hood. The work-up procedure involving acidification should be done carefully and with appropriate precautions.[7]
Heavy Metal Azides: If using heavy metal catalysts (e.g., zinc, copper), there is a potential to form shock-sensitive and explosive heavy metal azides. Exercise caution and follow established safety protocols when using these catalysts in combination with azides.
Q6: Can I use a different starting material instead of 3-Bromo-4-methylbenzonitrile?
A6: While the nitrile is the most direct precursor, it is possible to synthesize the tetrazole from other functional groups. For instance, some methods describe the conversion of amides to tetrazoles. However, these routes are generally less direct and may involve more steps or harsher reaction conditions. The synthesis of the required 3-Bromo-4-methylbenzonitrile starting material is relatively straightforward from 4-methylbenzonitrile.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 5-substituted tetrazoles, which can be used as a guide for optimizing the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Table 1: Effect of Different Catalysts on the Yield of 5-Aryl-Tetrazoles
Protocol 1: Synthesis of 3-Bromo-4-methylbenzonitrile (Starting Material)
This protocol is adapted from a general procedure for the bromination of 4-methylbenzonitrile.
Materials:
4-methylbenzonitrile
N-Bromosuccinimide (NBS)
Sulfuric acid (H₂SO₄)
Water (H₂O)
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-methylbenzonitrile in a 1:1 (v/v) mixture of sulfuric acid and water at 10 °C.
Slowly add N-bromosuccinimide (NBS) to the solution.
Stir the reaction mixture under light-avoiding conditions for 48 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture and collect the filter cake.
Dissolve the filter cake in ethyl acetate and wash the organic layer sequentially with water and saturated brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-4-methylbenzonitrile.
Protocol 2: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This protocol is a general and adaptable procedure for the synthesis of 5-aryl tetrazoles.
Materials:
3-Bromo-4-methylbenzonitrile
Sodium azide (NaN₃)
Ammonium chloride (NH₄Cl) or a suitable catalyst (see Table 1)
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Hydrochloric acid (HCl)
Deionized water
Ethyl acetate (for extraction)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-methylbenzonitrile (1 equivalent), sodium azide (1.2-1.5 equivalents), and ammonium chloride (1.2-1.5 equivalents) or your chosen catalyst.
Add the solvent (DMF or DMSO).
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (monitor by TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Add water to the residue and carefully acidify with concentrated HCl to pH ~2-3. A precipitate should form.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Caption: Troubleshooting guide for low yield in tetrazole synthesis.
Technical Support Center: 5-(3-Bromo-4-methylphenyl)-2H-tetrazole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(3-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Recrystallization Issues
Question: My 5-(3-Bromo-4-methylphenyl)-2H-tetrazole fails to crystallize from solution upon cooling. What steps can I take?
Answer: Failure to crystallize is a common challenge. Here are several troubleshooting steps to induce crystallization:
Induce Crystallization: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. This can create nucleation sites, initiating crystal growth.
Seeding: If a small quantity of pure product is available, introduce a single, tiny crystal into the solution to act as a seed for crystallization.
Solvent Volume Reduction: It's possible that an excessive amount of solvent was used. Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
Lower Cooling Temperature: If cooling to room temperature or in an ice bath (0°C) is ineffective, consider using a colder bath, such as an ice-salt mixture or a dry ice-acetone bath.
Solvent System Modification: The selected solvent may not be optimal. Experiment with a different solvent or a mixed solvent system to find the ideal conditions for crystallization.
Question: Instead of forming crystals, my 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is "oiling out." How can this be resolved?
Answer: "Oiling out" is the separation of the compound as a liquid instead of a solid and often occurs due to the presence of impurities or excessively rapid cooling.
Slow Cooling: Reheat the solution to completely redissolve the oil. If necessary, add a small amount of additional solvent. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate this.
Solvent Change: The boiling point of the solvent might be too high, or its polarity may be unsuitable. A solvent with a lower boiling point or different polarity, or even a mixed solvent system, can often resolve this issue.
Pre-purification: Significant impurities can depress the melting point of your compound, leading to oiling out. A preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.
Column Chromatography Issues
Question: My 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is streaking on the silica gel column. How can I improve the separation?
Answer: Streaking on a silica gel column is often due to the polar nature of tetrazoles.
Solvent Polarity Adjustment: Gradually increase the polarity of the mobile phase. For instance, if using a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate. The addition of a small amount of methanol (1-5%) can aid in eluting highly polar compounds.
Acid/Base Addition: The acidic nature of silica gel can interact with the tetrazole. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds, though less common for tetrazoles), can improve peak shape.
Question: The compound appears to be irreversibly sticking to the silica gel and will not elute. What can be done?
Answer: Strong interactions between the polar tetrazole and the acidic silica gel can cause this issue.
Increase Eluent Polarity Drastically: A significant increase in the mobile phase polarity, for example, by using a higher percentage of methanol in dichloromethane, may be required to elute the compound.
Change of Stationary Phase: Consider using a different stationary phase. Alumina can be a suitable alternative to silica, particularly for compounds that exhibit strong acidic interactions. Alternatively, reversed-phase chromatography using a C18 column offers a different separation mechanism that may be more effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-(3-Bromo-4-methylphenyl)-2H-tetrazole?
A1: Common impurities can include unreacted starting materials (e.g., 3-bromo-4-methylbenzonitrile), residual reagents from the synthesis such as sodium azide (which is hazardous and must be removed), and potential side products formed during the tetrazole ring formation. The specific impurities will depend on the synthetic route employed.
Q2: How can I effectively remove residual sodium azide from my product?
A2: Residual sodium azide is a significant safety concern. It can be quenched and removed by a workup procedure involving the addition of an aqueous acid (like dilute HCl) followed by extraction. The tetrazole product can then be extracted into an organic solvent. Always handle reactions involving azides with extreme caution in a well-ventilated fume hood.
Q3: What are some suitable recrystallization solvents for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole?
A3: Based on the structure (an aromatic compound with a polar tetrazole group), suitable solvent systems would likely involve a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures. Good starting points for solvent screening include:
Ethanol/Water
Isopropanol/Water
Ethyl Acetate/Heptane
Toluene
Q4: What is a typical mobile phase for column chromatography purification?
A4: For normal-phase column chromatography on silica gel, a gradient elution is often effective. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. For very polar impurities, adding a small percentage of methanol to the mobile phase may be necessary.
Data Presentation
Due to the limited availability of specific quantitative data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in the public domain, the following tables provide representative data for the purification of similar aryl-tetrazole compounds. These should be used as a guide for method development.
Table 1: Hypothetical Purity of 5-(Aryl)-2H-tetrazole with Different Recrystallization Solvents
Recrystallization Solvent System
Initial Purity (HPLC Area %)
Final Purity (HPLC Area %)
Yield (%)
Ethanol/Water
85
98.5
75
Isopropanol/Water
85
98.2
78
Ethyl Acetate/Heptane
85
97.9
82
Toluene
85
96.5
65
Table 2: Representative Column Chromatography Conditions and Outcomes for Aryl-Tetrazole Purification
Stationary Phase
Mobile Phase (Gradient)
Initial Purity (HPLC Area %)
Final Purity (HPLC Area %)
Recovery (%)
Silica Gel
Hexane:Ethyl Acetate (9:1 to 1:1)
88
99.1
85
Silica Gel
Dichloromethane:Methanol (100:0 to 95:5)
88
99.3
80
Alumina (Neutral)
Hexane:Ethyl Acetate (8:2 to 1:1)
88
98.8
88
C18 (Reversed-Phase)
Water:Acetonitrile (7:3 to 2:8)
88
99.5
90
Experimental Protocols
Protocol 1: Recrystallization of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Objective: To purify crude 5-(3-Bromo-4-methylphenyl)-2H-tetrazole by removing impurities through crystallization.
Methodology:
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble, and the two solvents are miscible) can also be used.
Dissolution: Place the crude 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the soluble solvent of a pair) to completely dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the second solvent (the one in which the compound is less soluble) dropwise until the solution becomes cloudy, then reheat until clear before cooling.
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
Objective: To purify crude 5-(3-Bromo-4-methylphenyl)-2H-tetrazole using silica gel column chromatography.
Methodology:
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-impregnated silica gel to the top of the packed column.
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute the compound of interest after less polar impurities have been washed through.
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Mandatory Visualization
Caption: General purification workflow for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Caption: Troubleshooting logic for recrystallization issues.
Optimization
Side product formation in the synthesis of 5-substituted tetrazoles
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-substituted tetrazoles, a critical moiety in pharmaceutical and materials science.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-substituted tetrazoles, primarily via the [3+2] cycloaddition of nitriles and azides.
Issue 1: Low or No Product Yield
Potential Cause
Recommended Solution
Incomplete Reaction
- Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Increase the reaction temperature. Be cautious as higher temperatures can lead to thermal decomposition of the product.[1][2][3][4][5][6]
Catalyst Inactivity
- Catalyst Choice: Experiment with different Lewis or Brønsted acid catalysts. Zinc salts are often effective.[7] - Catalyst Loading: Increase the catalyst loading.
Poor Starting Material Quality
- Purity: Ensure the nitrile and azide starting materials are pure and dry.
Issue 2: Presence of Significant Side Products
The most common side product in the synthesis of 5-substituted tetrazoles from nitriles is the corresponding amide , formed by the hydrolysis of the nitrile.[8][9]
Side Product
Mitigation Strategy
Amide Formation
- Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content, which drives the hydrolysis of the nitrile. - Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis reaction relative to the desired cycloaddition.
Thermal Decomposition Products
- Temperature Control: Avoid excessively high reaction temperatures and prolonged heating times to minimize the degradation of the tetrazole ring.[1][2][3][4][5][6]
Issue 3: Difficult Product Purification
Problem
Solution
Removal of Unreacted Nitrile
- Recrystallization: Choose a solvent system where the tetrazole product has high solubility at elevated temperatures and low solubility at room temperature, while the nitrile remains soluble. Common solvents for recrystallization of tetrazoles include ethanol, isopropanol, and acetonitrile, often in combination with water or hexanes.[9][10][11] - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[10]
Removal of Amide Side Product
- Recrystallization: Similar to removing unreacted nitrile, a carefully selected solvent system can often separate the tetrazole from the more polar amide. - Column Chromatography: Due to the polarity difference between the tetrazole and the amide, column chromatography is often an effective separation method.[10]
Residual Catalyst
- Aqueous Workup: For many metal-based catalysts, an aqueous workup with a suitable acidic or basic wash can effectively remove the catalyst. - Filtration: If a heterogeneous catalyst is used, it can be removed by simple filtration.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 5-substituted tetrazoles?
A1: The primary safety hazards arise from the use of sodium azide. In the presence of acid, it can form the highly toxic and explosive hydrazoic acid (HN₃). Additionally, combining sodium azide with certain metal catalysts can lead to the formation of shock-sensitive heavy metal azides. All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: How can I minimize the formation of the amide side product?
A2: The formation of the amide side product is due to the hydrolysis of the starting nitrile. To minimize this, ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My tetrazole product is an oil and won't crystallize. What should I do?
A3: If your product "oils out" during recrystallization, it may be due to the presence of impurities lowering its melting point.[10] Try the following:
Purify further: Perform a preliminary purification by column chromatography to remove impurities before attempting recrystallization.[10]
Change solvent: The solvent may not be appropriate. Experiment with different solvent systems.
Slow cooling: Allow the solution to cool very slowly to encourage crystal formation.
Seed crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.[10]
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent will dissolve your tetrazole product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[11] It is best to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound. Common starting points include ethanol, isopropanol, acetonitrile, and ethyl acetate, sometimes mixed with an anti-solvent like water or hexane.[9][10][11]
Data Presentation
While precise quantitative data comparing the formation of amide side products under various catalytic conditions is not extensively available in the literature, the following table provides a qualitative comparison of common catalysts and their general impact on the synthesis of 5-substituted tetrazoles.
Catalyst
Typical Reaction Conditions
General Observations
Potential for Amide Formation
Zinc Salts (e.g., ZnBr₂, ZnCl₂)
Water or DMF, 100-150 °C
Generally high yields and broad substrate scope.[7]
Moderate, especially in the presence of water.
Ammonium Chloride (NH₄Cl)
DMF, 100-120 °C
A common and cost-effective catalyst.
Can be significant if water is present.
Triethylamine Hydrochloride (Et₃N·HCl)
DMF, 100-120 °C
Effective for a range of nitriles.
Can be significant if water is present.
Silica Sulfuric Acid
DMF, reflux
A heterogeneous catalyst that can be easily removed.
Moderate, depending on the water content of the silica.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
Benzonitrile
Sodium Azide (NaN₃)
Ammonium Chloride (NH₄Cl)
Dimethylformamide (DMF), anhydrous
Hydrochloric Acid (HCl), 1M
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzonitrile (1 equivalent) in anhydrous DMF.
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl. A precipitate should form.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of 5-Phenyl-1H-tetrazole by Recrystallization
Procedure:
Dissolve the crude 5-phenyl-1H-tetrazole in a minimal amount of hot ethanol.[10]
If insoluble impurities are present, perform a hot gravity filtration.[10]
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[10]
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 5-substituted tetrazoles.
Technical Support Center: Catalyst Selection for Tetrazole Synthesis from Aryl Nitriles
Welcome to the Technical Support Center for catalyst selection in the synthesis of 5-aryl-1H-tetrazoles from aryl nitriles. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for catalyst selection in the synthesis of 5-aryl-1H-tetrazoles from aryl nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide practical information, troubleshooting advice, and detailed protocols for this important chemical transformation.
I. Catalyst Selection Guide
The choice of catalyst is crucial for the successful synthesis of tetrazoles from aryl nitriles. The selection depends on various factors, including the substrate scope, desired reaction conditions (e.g., solvent, temperature), and scalability. This section provides a comparative overview of commonly used catalysts.
A. Comparison of Common Catalysts for Tetrazole Synthesis from Aryl Nitriles
Catalyst Type
Catalyst Examples
Typical Reaction Conditions
Advantages
Disadvantages
Lewis Acids
ZnBr₂, ZnCl₂, Zn(OTf)₂
Water or organic solvents (e.g., isopropanol, DMF), 80-120°C
Readily available, cost-effective, broad substrate scope, can be performed in water.[1][2]
Stoichiometric amounts may be required, potential for metal contamination in the product.
Easy to separate from the reaction mixture, recyclable, potential for continuous flow processes.[7][8]
May have lower activity than homogeneous catalysts, potential for leaching of the active species.[7]
II. Experimental Protocols
This section provides detailed experimental procedures for three common types of catalytic systems.
A. General Protocol for Zinc-Catalyzed Tetrazole Synthesis in Water
This protocol is adapted from the work of Sharpless and co-workers and offers a greener alternative for tetrazole synthesis.[9]
Materials:
Aryl nitrile (1.0 equiv)
Sodium azide (NaN₃) (1.2-1.5 equiv)
Zinc bromide (ZnBr₂) (1.0 equiv)
Deionized water
Hydrochloric acid (HCl) or Acetic acid for acidification
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl nitrile, sodium azide, zinc bromide, and water.
Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete, cool the mixture to room temperature.
Acidify the reaction mixture to pH ~2-3 with HCl or acetic acid to precipitate the tetrazole product. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.
Filter the solid product and wash it with cold water.
If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by recrystallization or column chromatography.
B. General Protocol for Cobalt-Catalyzed Tetrazole Synthesis in Organic Solvent
This protocol is based on the use of a homogeneous cobalt(II) complex catalyst.[1][5]
Materials:
Aryl nitrile (1.0 equiv)
Sodium azide (NaN₃) (1.2 equiv)
Cobalt(II) catalyst (e.g., CoCl₂ or a specific cobalt complex, 1-5 mol%)
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Water
Hydrochloric acid (HCl) for acidification
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
In a reaction vessel, dissolve the aryl nitrile and the cobalt catalyst in DMSO or DMF.
Add sodium azide to the mixture.
Heat the reaction mixture to the desired temperature (typically 110°C) and stir.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
After completion, cool the reaction to room temperature.
Pour the reaction mixture into water.
Acidify with HCl to precipitate the product. Perform this step in a fume hood.
Collect the solid by filtration and wash with water.
If no precipitate forms, extract the product with an organic solvent.
Dry the organic extracts, concentrate, and purify the product as needed.
C. General Protocol for Heterogeneous Catalysis in Tetrazole Synthesis
This protocol describes a general method using a recyclable solid acid catalyst.
Combine the aryl nitrile, sodium azide, and the heterogeneous catalyst in DMF in a reaction flask.
Heat the mixture with stirring at the optimized temperature (e.g., 100°C).
Monitor the reaction's progress.
Upon completion, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.
Dilute the filtrate with water and acidify with HCl in a fume hood to precipitate the tetrazole.
Isolate the product by filtration or extraction as described in the previous protocols.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of tetrazoles from aryl nitriles.
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst.- Low reaction temperature.- Insufficient reaction time.- Electron-donating groups on the aryl nitrile deactivate the substrate.[7]
- Use a fresh or newly prepared catalyst.- Increase the reaction temperature.- Extend the reaction time.- For deactivated nitriles, consider using a more active catalyst or harsher reaction conditions (e.g., higher temperature, microwave irradiation).
Low Yield
- Incomplete reaction.- Product loss during workup and purification.- Side reactions.
- Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Optimize the precipitation/extraction procedure. If the product is water-soluble, saturate the aqueous phase with NaCl before extraction.- Use a milder catalyst or reaction conditions to minimize side product formation.
Product is an Oil or Does Not Precipitate
- The product is highly soluble in the reaction solvent or water.- The product has a low melting point.
- If the product is in an aqueous solution, attempt to extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- If the product is in an organic solvent, try to precipitate it by adding a non-polar solvent (e.g., hexanes).- If all else fails, purify the oily product by column chromatography.
Difficulty in Catalyst Separation (Heterogeneous)
- Catalyst particles are too fine.
- Use centrifugation instead of filtration to separate the catalyst.- Consider using a magnetically separable catalyst for easier recovery.[7][8]
Formation of Impurities
- Unreacted starting materials.- Side reactions such as nitrile hydrolysis to amide.- "Schmidt-like" reaction can lead to unexpected byproducts.[10]
- Ensure complete reaction to consume starting materials.- Use anhydrous solvents to prevent nitrile hydrolysis.- Purify the final product using recrystallization or column chromatography to remove impurities.
IV. Frequently Asked Questions (FAQs)
Q1: Why is the acidification step necessary and what precautions should be taken?
A1: The tetrazole product is often in its salt form (tetrazolate) in the reaction mixture. Acidification protonates the tetrazole, making it less soluble and allowing it to precipitate. This step must be performed in a well-ventilated fume hood because the reaction of residual sodium azide with acid generates highly toxic and explosive hydrazoic acid (HN₃).[3][4]
Q2: My aryl nitrile has an electron-donating group, and the reaction is very slow. What can I do?
A2: Aryl nitriles with electron-donating groups are less reactive. You can try increasing the reaction temperature, extending the reaction time, or using a more reactive catalyst system. Microwave-assisted synthesis can also be effective in accelerating the reaction for less reactive substrates.[7]
Q3: Can I reuse my heterogeneous catalyst?
A3: Yes, one of the main advantages of heterogeneous catalysts is their reusability. After the reaction, the catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and reused for several cycles. The activity of the catalyst should be monitored over successive runs.[7]
Q4: What is the role of the Lewis acid catalyst in the reaction?
A4: The Lewis acid (e.g., Zn²⁺) coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[2]
Q5: Are there any alternatives to using sodium azide?
A5: While sodium azide is the most common azide source, other reagents like trimethylsilyl azide (TMSN₃) can be used, sometimes in combination with a fluoride source like TBAF. However, these reagents may be more expensive and also require careful handling.
V. Reaction Mechanisms
The synthesis of tetrazoles from nitriles and azides is generally considered a [3+2] cycloaddition. The catalyst plays a key role in activating the nitrile substrate.
A. Lewis Acid Catalysis
In Lewis acid catalysis, the metal center (e.g., Zn²⁺) coordinates to the lone pair of electrons on the nitrile nitrogen. This activation facilitates the nucleophilic attack of the azide ion, followed by cyclization to form the tetrazole ring.
Caption: Lewis acid catalyzed tetrazole synthesis workflow.
B. Brønsted Acid Catalysis
Brønsted acids (e.g., NH₄⁺) protonate the nitrile nitrogen, which activates the nitrile for the subsequent nucleophilic attack by the azide anion.
In the case of a cobalt(II) catalyst, the mechanism is proposed to involve the initial coordination of the nitrile to the cobalt center. This is followed by the cycloaddition with an azide, which can also be coordinated to the metal, to form the tetrazole product, which is then released, regenerating the active catalytic species.[1][5][11]
Caption: Proposed catalytic cycle for cobalt-catalyzed tetrazole synthesis.
Technical Support Center: [3+2] Cycloaddition for Tetrazole Synthesis
Welcome to the technical support center for the [3+2] cycloaddition synthesis of 5-substituted-1H-tetrazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental proto...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the [3+2] cycloaddition synthesis of 5-substituted-1H-tetrazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.
Q1: My [3+2] cycloaddition reaction is showing low to no yield. What are the most common causes?
Low or no yield in a [3+2] cycloaddition for tetrazole synthesis can stem from several factors. The primary areas to investigate are the reaction conditions (temperature, solvent), the catalyst activity, and the quality of your starting materials. Often, the high activation energy of this reaction requires careful optimization of these parameters.[1][2]
A logical approach to troubleshooting this issue is to systematically evaluate each component of the reaction, starting with the most common and easily addressable variables.
Caption: A flowchart for troubleshooting low yield in [3+2] cycloaddition reactions.
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the [3+2] cycloaddition for tetrazole synthesis, and switching to a more suitable solvent can significantly improve yields. Polar aprotic solvents are generally preferred.
For instance, in a study utilizing a Cobalt(II) complex as a catalyst, dimethyl sulfoxide (DMSO) gave a near-quantitative yield (99%), while dimethylformamide (DMF) and acetonitrile (ACN) resulted in lower yields of 80% and 50%, respectively.[1][2] Non-polar solvents like toluene and protic solvents like methanol were found to be inefficient, yielding only 15-20% of the product.[1]
Solvent
Yield (%)
DMSO
99
DMF
80
Acetonitrile
50
Methanol
20
Toluene
15
Caption: Effect of solvent on the yield of 5-phenyl-1H-tetrazole catalyzed by a Co(II) complex.[1]
Recommendation: If you are experiencing low yields, consider switching to a high-boiling, polar aprotic solvent like DMSO or DMF.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
Prolonging the reaction time does not always lead to higher yields and can sometimes be detrimental. Tetrazoles can be thermally unstable and may decompose upon prolonged heating at high temperatures.[2] In one study, extending the reaction time beyond the optimal 12 hours led to a decrease in yield, which was attributed to the partial thermal decomposition of the tetrazole product.[1][2]
Recommendation: Perform a time-course study to determine the optimal reaction time for your specific substrate and conditions. Monitor the reaction by TLC or LC-MS to identify the point of maximum product formation, after which decomposition or side reactions may become significant.
Q4: Could the catalyst be the issue? How do I choose the right catalyst and loading?
Catalyst choice is critical for overcoming the activation barrier of the [3+2] cycloaddition.[1][2] A wide range of catalysts, including transition metal salts and complexes (e.g., Co, Zn, Cu, Ru) and solid-supported acids, have been shown to be effective.[1][2][3]
If you are observing low reactivity, consider the following:
Catalyst Activity: Ensure your catalyst is active. If you are using a commercial catalyst, check its specifications. For synthesized catalysts, verify their integrity.
Catalyst Loading: The optimal catalyst loading needs to be determined empirically. While a higher loading might increase the reaction rate, it can also lead to side reactions or purification challenges. In a Co(II)-catalyzed reaction, reducing the catalyst load from 1 mol% to 0.5 mol% resulted in a decrease in yield from 99% to 78%.[1]
Catalyst Type: Some substrates may require a specific type of catalyst. For example, dinuclear Zn(II) complexes have been shown to catalyze the reaction at relatively lower temperatures.[1][2] For a more environmentally friendly approach, heterogeneous catalysts like silica sulfuric acid can be employed.[3]
Technical Support Center: HPLC Purification of Brominated Tetrazole Compounds
Welcome to the technical support center for the HPLC purification of brominated tetrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC purification of brominated tetrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a novel brominated tetrazole compound?
A1: A good starting point is to use a reversed-phase (RP) C18 column with a gradient elution.[1] A typical mobile phase would consist of an aqueous component (e.g., water with a small amount of acid like 0.05% orthophosphoric acid or 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[1][2] A scouting gradient, for instance, from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile), can help determine the approximate elution conditions.[3] The detection wavelength can initially be set around 220-254 nm, as many aromatic and heterocyclic compounds absorb in this range.[2]
Q2: My brominated tetrazole compound is showing significant peak tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for brominated tetrazoles, which are often aromatic and can contain basic nitrogen atoms, is commonly caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[4][5] Here’s how to troubleshoot:
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionization state.[6] For basic compounds, lowering the pH (e.g., to 2-3) can protonate the analyte and reduce interactions with silanols.[7]
Buffer Concentration: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[8][9]
Column Choice: Consider using a modern, high-purity silica column with end-capping to minimize exposed silanol groups.[5]
Mobile Phase Additives: Adding a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), can help to mask the active silanol sites.[4]
Column Overload: Injecting too much sample can lead to peak tailing.[5][6] Try diluting your sample to see if the peak shape improves.[4]
Q3: I am having trouble separating positional isomers of my brominated tetrazole. What strategies can I employ?
A3: Separating positional isomers can be challenging due to their similar physicochemical properties. Here are some strategies:
Stationary Phase Selection: Try a different stationary phase that offers alternative selectivity. Phenyl-based columns (like phenyl-hexyl) can provide π-π interactions that aid in separating aromatic isomers.[7] Chiral stationary phases can also sometimes resolve positional isomers.[10]
Mobile Phase Optimization: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[11] Fine-tuning the gradient slope (making it shallower) can also improve resolution between closely eluting peaks.
Temperature: Adjusting the column temperature can influence selectivity. It is recommended to evaluate temperatures between 25°C and 40°C.[12]
Q4: How do I prepare a crude reaction mixture containing a brominated tetrazole for HPLC analysis?
A4: Proper sample preparation is crucial to protect the column and obtain reliable results.[13] A general procedure involves:
Liquid-Liquid Extraction (LLE): If your crude reaction mixture is in an aqueous solution, you can perform a liquid-liquid extraction with an organic solvent like ethyl acetate to extract your compound.[2]
Dissolution: Dissolve the crude material or the extracted residue in a solvent compatible with your mobile phase, preferably the initial mobile phase composition.[11][13] Acetonitrile or methanol are common choices.[13]
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or instrument.[13]
Q5: What are the potential degradation products of brominated tetrazoles that I might see in my chromatogram?
A5: Under stress conditions such as changes in pH, light exposure, or high temperatures, brominated tetrazoles can degrade. While specific degradation pathways are compound-dependent, general degradation products for tetrazole-containing compounds can include products of hydrolysis or photolysis.[4] For instance, studies on bis(1H-tetrazol-5-yl)amine (H2BTA) under photolytic conditions identified degradation products such as N-(1H-tetrazol-5-yl)formamide and 1H-tetrazol-5-amine.[4] LC-MS/MS is a powerful tool for identifying and characterizing these unknown peaks in your chromatogram.[14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of brominated tetrazole compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom
Possible Cause
Solution
Peak Tailing (especially for all peaks)
- Column overload. - Extra-column dead volume.
- Dilute the sample or reduce the injection volume.[4] - Use shorter, narrower internal diameter tubing between the injector, column, and detector.[7]
Peak Tailing (for specific, often later-eluting peaks)
- Secondary interactions with silanol groups. - Mobile phase pH is close to the analyte's pKa.
- Use a mobile phase with a lower pH (e.g., 2-3) to suppress silanol activity.[15] - Add a competitive base like triethylamine (0.1%) to the mobile phase.[4] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]
Peak Fronting
- Sample solvent is stronger than the mobile phase. - Column collapse or void.
- Dissolve the sample in the initial mobile phase or a weaker solvent.[7] - Replace the column. Use a guard column to extend column lifetime.[7]
Issue 2: Poor Resolution or No Separation
Symptom
Possible Cause
Solution
Co-eluting or poorly resolved peaks
- Inappropriate mobile phase composition. - Unsuitable stationary phase.
- Change the organic modifier (e.g., methanol instead of acetonitrile).[11] - Adjust the gradient slope (make it shallower). - Try a different column chemistry, such as a phenyl or a cyano-bonded phase, to introduce different separation mechanisms (e.g., π-π interactions).[7]
All peaks elute at the void volume
- Mobile phase is too strong. - Incorrect column installation.
- Decrease the initial percentage of the organic solvent in the mobile phase. - Ensure the column is installed in the correct flow direction.
Issue 3: Fluctuating Retention Times
Symptom
Possible Cause
Solution
Retention times are drifting or are not reproducible
- Inadequate column equilibration between runs. - Changes in mobile phase composition. - Fluctuations in column temperature.
- Increase the equilibration time between gradient runs.[13] - Prepare fresh mobile phase daily. Ensure solvents are thoroughly mixed. - Use a column oven to maintain a constant temperature.[13]
Data Presentation
The following tables provide representative data for the HPLC analysis of brominated tetrazole compounds, which can be used as a starting point for method development.
Table 1: HPLC Method Parameters for a Brominated Tetrazole Compound
Stability issues of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 5-(3-Bromo-4-methylph...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole?
A1: 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a key compound in pharmaceuticals and agrochemicals, noted for its bioactivity and stability under standard storage conditions (0-8 °C, protected from light and moisture).[1] However, like many tetrazole-containing compounds, it can be susceptible to degradation under stress conditions, particularly in the presence of strong acids, bases, and oxidizing agents.[2][3]
Q2: Why is the tetrazole ring in this compound a point of interest for stability studies?
A2: The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group.[4] Its acidic nature (pKa similar to carboxylic acids) and metabolic stability are advantageous.[4] However, the high nitrogen content and electronic structure of the ring can make it susceptible to degradation under certain conditions, such as strong acidity, which is a key parameter in forced degradation studies mandated by regulatory agencies like the ICH.[5][6]
Q3: What are the expected decomposition pathways for tetrazoles under stress?
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used for the separation and quantification of the parent compound and its degradation products.[8] For structural elucidation of any degradants, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[8] LC-MS is particularly powerful for identifying co-eluting degradation products that may not be resolved by HPLC-PDA alone.[1]
Troubleshooting Guide: Stability Issues in Acidic Media
Observed Issue
Potential Cause
Troubleshooting Steps & Recommendations
Rapid loss of parent compound peak in HPLC analysis after acidification.
The compound is highly labile under the specific acidic conditions used (e.g., high acid concentration, elevated temperature).
1. Reduce the severity of the stress conditions. Start with a lower concentration of acid (e.g., 0.1N HCl) and perform the experiment at room temperature before gradually increasing the temperature.[5] 2. Shorten the exposure time. Take time points at shorter intervals (e.g., 30 min, 1h, 2h) to capture the degradation kinetics. 3. Ensure the analytical method has a sufficiently short run time to prevent on-column degradation.
Appearance of multiple new peaks in the chromatogram.
Formation of one or more degradation products.
1. Perform peak purity analysis using a PDA detector to ensure the parent peak is homogenous.[5] 2. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products.[2] 3. Isolate the major degradation products using preparative HPLC for structural elucidation by NMR.[5]
Poor mass balance (sum of parent compound and degradants is <95%).
1. Some degradation products may not be UV-active at the chosen wavelength. 2. Degradants may be volatile or not retained on the HPLC column. 3. Formation of non-chromatographable polymeric material.
1. Analyze samples at multiple wavelengths or use a universal detector like a Charged Aerosol Detector (CAD). 2. Analyze the headspace of the sample vial using GC-MS if volatile degradants like N₂ are suspected. 3. Modify the mobile phase or column to improve the retention of polar degradants.
Inconsistent or irreproducible degradation results.
1. Inconsistent preparation of acidic solutions. 2. Fluctuation in temperature or light exposure. 3. Tautomerism of the tetrazole ring (1H and 2H forms) may lead to different degradation kinetics.
1. Use calibrated pH meters and freshly prepared, standardized acid solutions. 2. Use a calibrated oven or water bath and protect samples from light unless photostability is being intentionally studied.[8] 3. Maintain consistent experimental conditions. Be aware that the tautomeric equilibrium can be influenced by the solvent and pH.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol outlines a typical forced degradation study to assess the stability of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole under acidic stress, in accordance with ICH guidelines.[5][6]
Preparation of Stock Solution:
Accurately weigh 10 mg of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 1N HCl.
Dilute to the mark with a 50:50 mixture of the organic solvent and water to obtain a final concentration of 100 µg/mL in 0.1N HCl.
Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the 50:50 solvent/water mixture without acid.
Incubate both the test and control samples in a water bath at 60°C.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Immediately neutralize the acidic aliquots with an equivalent amount of 0.1N NaOH before HPLC analysis to quench the degradation reaction.
Analysis:
Analyze the samples by a validated stability-indicating HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile:phosphate buffer, detection at 254 nm).
Quantify the percentage of the parent compound remaining and the formation of any degradation products.
If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradants.
Data Presentation
The following tables present hypothetical data from a forced degradation study on 5-(3-Bromo-4-methylphenyl)-2H-tetrazole to illustrate expected outcomes. The goal of such a study is typically to achieve 5-20% degradation.[9]
Table 1: Summary of Forced Degradation Results
Stress Condition
Time (hours)
Temperature
% Assay of Parent Compound
% Total Degradation
Mass Balance (%)
0.1N HCl
8
60°C
85.2
14.1
99.3
0.1N NaOH
8
60°C
92.5
6.8
99.3
3% H₂O₂
24
RT
96.1
3.5
99.6
Thermal (Solid)
48
80°C
98.8
0.9
99.7
Photolytic (Solid)
24
RT
99.1
0.7
99.8
Table 2: Degradation Product Profile in 0.1N HCl at 60°C
Time (hours)
Parent Compound (% Area)
Degradant 1 (RT 3.5 min) (% Area)
Degradant 2 (RT 4.8 min) (% Area)
0
100.0
0.0
0.0
2
96.3
2.1
1.1
4
91.5
5.3
2.5
8
85.2
9.8
4.3
Visualizations
Experimental Workflow
Caption: Workflow for Acidic Forced Degradation Study.
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for the tetrazole ring under strong acidic conditions. This is a hypothesized mechanism based on the acid-catalyzed formation of tetrazoles from nitriles and azides.[7][10]
Caption: Hypothesized Acid-Catalyzed Tetrazole Ring Cleavage.
How to avoid formation of explosive hydrazoic acid in tetrazole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the formation of the explosive and toxic hydrazoic acid (HN₃) during tetrazole synthesis. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the formation of the explosive and toxic hydrazoic acid (HN₃) during tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does explosive hydrazoic acid form during tetrazole synthesis?
A1: Hydrazoic acid is primarily formed from the protonation of an azide salt, such as sodium azide (NaN₃).[1] The azide anion (N₃⁻) is the conjugate base of the weak acid hydrazoic acid (pKa ≈ 4.6-4.75).[2] The presence of a proton source, especially acidic conditions, shifts the equilibrium towards the formation of volatile and explosive hydrazoic acid.[1][3] Traditional methods for synthesizing 5-substituted tetrazoles often involve reacting a nitrile with sodium azide in the presence of an acid or an ammonium salt, creating conditions conducive to hydrazoic acid generation.[4][5]
Q2: What are the main hazards associated with hydrazoic acid (HN₃)?
A2: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid at room temperature.[2][5] It is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6] The pure, undiluted acid is dangerously explosive.[7] Even dilute solutions can become hazardous as hydrazoic acid (boiling point: 37°C) can evaporate and condense, forming concentrated, explosive droplets in the headspace of a reactor.[1][7]
Q3: What are the key safety precautions I should take when working with azides?
A3:
Work in a well-ventilated fume hood to avoid inhalation of potentially formed hydrazoic acid.[6][8]
Avoid contact with acids , which can lead to the formation of hydrazoic acid.[3]
Do not use metal spatulas or equipment made of heavy metals (e.g., copper, lead) as they can form highly explosive heavy metal azides.[6][9]
Store sodium azide away from incompatible materials such as carbon disulfide, bromine, and nitric acid.[3]
Have a quench solution ready to destroy residual azide at the end of the reaction.
Q4: How can I detect the presence of hydrazoic acid in my reaction?
A4: Several analytical methods can be used to monitor the concentration of hydrazoic acid in the headspace of a reaction:
Online Infrared (IR) Spectroscopy: This method allows for real-time monitoring of the gas phase.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used for online monitoring to ensure process safety.[10]
Gas Chromatography (GC): A sensitive method for the determination of hydrazoic acid in aqueous solutions and in the air.[11][12]
OSHA Method ID-211: Provides a standardized method for analyzing hydrazoic acid in workplace atmospheres.[13]
Technical Support Center: Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This document offers detailed e...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and safe synthesis process.
Experimental Protocols
The primary route for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is the [3+2] cycloaddition reaction between 3-bromo-4-methylbenzonitrile and an azide source. Below is a detailed methodology for this key experiment.
Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
This protocol is based on established methods for the synthesis of 5-aryltetrazoles from aryl nitriles.[1]
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
3-Bromo-4-methylbenzonitrile
C₈H₆BrN
196.05
Sodium Azide (NaN₃)
NaN₃
65.01
Ammonium Chloride (NH₄Cl)
NH₄Cl
53.49
Dimethylformamide (DMF)
C₃H₇NO
73.09
Hydrochloric Acid (HCl)
HCl
36.46
Deionized Water
H₂O
18.02
Ethyl Acetate
C₄H₈O₂
88.11
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Thermometer
Separatory funnel
Büchner funnel and flask
pH paper or pH meter
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-4-methylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The typical concentration is 0.5 M with respect to the starting nitrile.
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice-water.
Acidify the aqueous solution to a pH of approximately 2 using 2M hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.
Stir the mixture for 30 minutes to ensure complete precipitation.
Isolation:
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid with cold deionized water to remove any remaining inorganic salts.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Alternatively, the product can be purified by dissolving the crude solid in an aqueous sodium hydroxide solution, washing with a non-polar organic solvent like ethyl acetate to remove unreacted nitrile, and then re-precipitating the tetrazole by adding hydrochloric acid.
Drying: Dry the purified product under vacuum to a constant weight.
Safety Precautions:
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and do not dispose of it down the drain. All waste containing azide should be quenched with a suitable reagent like sodium nitrite under acidic conditions before disposal.
The reaction should be performed in a well-ventilated fume hood.
Heating DMF can lead to the release of toxic vapors.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Incomplete reaction.
1a. Extend the reaction time and continue to monitor by TLC. 1b. Ensure the reaction temperature is maintained at 120-130 °C. 1c. Verify the quality and purity of the starting materials, especially the sodium azide.
2. Deactivated starting nitrile.
2. While the bromo and methyl groups are not strongly deactivating, ensure the reaction is run for a sufficient duration.
3. Insufficient mixing.
3. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Product is an Oil or Gummy Solid
1. Impurities present.
1a. Perform the alternative purification step of dissolving in base, washing with an organic solvent, and re-precipitating. 1b. Attempt recrystallization from a different solvent system.
2. Incomplete protonation.
2. Ensure the pH is lowered to ~2 during the work-up to fully protonate the tetrazole.
Difficulty in Filtration
1. Very fine precipitate.
1a. Allow the precipitate to stand in the acidic solution for a longer period to encourage crystal growth. 1b. Consider using a centrifuge to pellet the solid before decanting the supernatant.
Low Yield After Purification
1. Product loss during work-up and purification.
1a. Be cautious during transfers and extractions. 1b. The tetrazole may have some solubility in the acidic aqueous phase; consider extracting the aqueous layer with ethyl acetate after filtration of the initial precipitate.
2. Incomplete precipitation.
2. Ensure the solution is sufficiently cooled before filtration to minimize solubility.
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium chloride in the reaction?
A1: Ammonium chloride acts as a proton source in situ. It reacts with sodium azide to form hydrazoic acid (HN₃), which is the reactive species that undergoes the cycloaddition with the nitrile. Using ammonium chloride is a safer alternative to handling highly toxic and explosive hydrazoic acid directly.
Q2: Can I use a different solvent instead of DMF?
A2: While DMF is the most commonly used solvent for this reaction due to its high boiling point and ability to dissolve the reagents, other polar aprotic solvents like DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) can also be used. Reaction conditions may need to be optimized for different solvents.
Q3: How do I know when the reaction is complete?
A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (3-bromo-4-methylbenzonitrile) will diminish over time, while a new, more polar spot corresponding to the tetrazole product will appear. The reaction is considered complete when the starting material spot is no longer visible or its intensity remains constant.
Q4: What are the potential side products in this reaction?
A4: The primary potential side product is the regioisomeric 1,5-disubstituted tetrazole, although the formation of the 2,5-disubstituted isomer is generally favored in this type of reaction. Incomplete reaction will leave unreacted starting material.
Q5: Is it possible to scale up this synthesis?
A5: Yes, this synthesis can be scaled up. However, for larger scale reactions, careful consideration must be given to heat transfer and the safe handling of larger quantities of sodium azide. The exothermicity of the reaction should be monitored, and appropriate cooling measures should be in place. For industrial-scale synthesis, flow chemistry setups are often employed to enhance safety and control.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Caption: Troubleshooting logic for low or no product formation.
Comparative Biological Activity of Brominated vs. Non-Brominated Phenyltetrazoles: A Research Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of brominated and non-brominated phenyltetrazole derivatives, drawing upon available...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of brominated and non-brominated phenyltetrazole derivatives, drawing upon available experimental data from various studies. While direct head-to-head comparisons of identical molecular scaffolds with and without bromine substitution are limited in the current literature, this document synthesizes findings from multiple sources to offer insights into the potential influence of bromination on the anticancer and antimicrobial properties of phenyltetrazoles. The data presented here is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activities of selected brominated and non-brominated phenyltetrazole derivatives from various research publications. It is crucial to note that these compounds were evaluated in different studies under varying experimental conditions. Therefore, direct comparisons of absolute activity should be made with caution.
Anticancer Activity
The cytotoxic effects of phenyltetrazole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies.
Table 1: In Vitro Anticancer Activity of Phenyltetrazole Derivatives
Note: A lower IC50 value indicates higher potency. Growth percentage indicates the percentage of cell growth relative to untreated controls; a value less than 100 indicates growth inhibition.
Antimicrobial Activity
The antimicrobial potential of phenyltetrazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Phenyltetrazole Derivatives
Note: A lower MIC value indicates greater antimicrobial potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures.[8][9][10][11][12][13][14][15][16]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated or non-brominated phenyltetrazoles) and incubated for a further 48-72 hours.
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
Many anticancer agents exert their effects by modulating key cellular signaling pathways that control cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for anticancer drug development.[4][17][18] The following diagram illustrates a simplified representation of this pathway.
Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro cytotoxicity of chemical compounds.
General workflow of the MTT assay for cytotoxicity.
Validating the Structure of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A 2D NMR and X-ray Diffraction Comparison
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For N-heterocyclic compounds like 5-(3-Bromo-4-methylphenyl)-...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For N-heterocyclic compounds like 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, a molecule with potential applications in drug discovery, precise structural data is paramount.[1] This guide provides a comparative analysis of two powerful analytical techniques for its structural validation: two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and single-crystal X-ray diffraction.
While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints of a molecule, complex substitution patterns and the potential for isomerism in tetrazole derivatives necessitate more advanced techniques.[2][3] 2D NMR experiments, such as COSY, HSQC, and HMBC, offer a detailed roadmap of atomic connectivity, allowing for the confident assignment of all proton and carbon signals and confirming the overall molecular architecture.[4][5][6]
Alternatively, single-crystal X-ray diffraction provides the ultimate structural proof by mapping the precise spatial arrangement of atoms in the crystalline state.[7][8] This method, when applicable, offers unparalleled detail about bond lengths, angles, and stereochemistry.[9][10]
This guide will present hypothetical but realistic 2D NMR data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, detail the experimental protocols for both 2D NMR and X-ray diffraction, and provide a comparative overview to assist researchers in selecting the most appropriate validation strategy.
Structural Validation Workflow
The process of validating the structure of a synthesized compound like 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically follows a logical progression from initial characterization to definitive structural proof.
A typical workflow for the synthesis and structural validation of a novel chemical entity.
2D NMR Spectroscopic Data
The following tables summarize the expected 2D NMR correlations for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. These correlations are crucial for assembling the molecular structure piece by piece.
Table 1: Expected ¹H-¹H COSY Correlations
Proton (δ, ppm)
Correlates With (δ, ppm)
H-2' (d, ~8.1)
H-6' (d, ~7.8)
H-5' (d, ~7.4)
H-6' (d, ~7.8)
H-6' (dd, ~7.8)
H-2' (d, ~8.1), H-5' (d, ~7.4)
Table 2: Expected ¹H-¹³C HSQC Correlations
Proton (δ, ppm)
Carbon (δ, ppm)
Assignment
H-2' (d, ~8.1)
C-2' (~135)
Aromatic CH
H-5' (d, ~7.4)
C-5' (~132)
Aromatic CH
H-6' (dd, ~7.8)
C-6' (~130)
Aromatic CH
-CH₃ (s, ~2.4)
-CH₃ (~20)
Methyl C
Table 3: Expected ¹H-¹³C HMBC Correlations
Proton (δ, ppm)
Correlates With Carbon (δ, ppm)
Correlation Type
H-2' (d, ~8.1)
C-4' (~140), C-6' (~130), C-Tetrazole (~155)
²J, ³J
H-5' (d, ~7.4)
C-1' (~133), C-3' (~125)
²J, ³J
H-6' (dd, ~7.8)
C-2' (~135), C-4' (~140)
²J, ³J
-CH₃ (s, ~2.4)
C-3' (~125), C-4' (~140), C-5' (~132)
²J, ³J
Comparative Analytical Techniques
Feature
2D NMR Spectroscopy
Single-Crystal X-ray Diffraction
Principle
Measures nuclear spin correlations through chemical bonds to determine atomic connectivity.
Scatters X-rays from a single crystal to determine the precise 3D arrangement of atoms.
Absolute 3D structure, bond lengths, bond angles, crystal packing.
Prerequisites
Soluble sample, sufficient concentration.
High-quality single crystals.
Ambiguity
Can sometimes be ambiguous for complex stereochemistry or highly symmetric molecules.
Provides an unambiguous structure of the crystalline form.
Throughput
Relatively high; can be automated.
Lower; crystal growth can be a bottleneck.
Experimental Protocols
2D NMR Spectroscopy
1. Sample Preparation:
Dissolve approximately 10-20 mg of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] A standard gradient-selected COSY pulse sequence is used.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[5] A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations (typically 2-3 bonds) between protons and carbons.[5][6] This is crucial for connecting molecular fragments across quaternary carbons and heteroatoms. A standard gradient-selected HMBC pulse sequence is used, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
3. Data Processing:
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
Apply window functions (e.g., sine-bell) and Fourier transform the data in both dimensions.
Phase and baseline correct the spectra.
Analyze the cross-peaks in each spectrum to establish the connectivity and assign all proton and carbon signals.
Single-Crystal X-ray Diffraction
1. Crystal Growth:
Grow single crystals of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may need to be screened.
2. Data Collection:
Mount a suitable single crystal on a goniometer head.
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[9][10]
The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
3. Structure Solution and Refinement:
Process the collected diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed structure factors.[11]
Conclusion
Both 2D NMR spectroscopy and single-crystal X-ray diffraction are indispensable tools for the structural validation of novel molecules like 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. 2D NMR provides a comprehensive picture of the molecular connectivity in solution, which is often the biologically relevant state. In contrast, single-crystal X-ray diffraction offers an unambiguous and highly detailed 3D structure in the solid state. The choice between these methods, or their complementary use, will depend on the specific research question, the nature of the sample, and the available resources. For a complete and irrefutable structural proof, the combination of both techniques is the gold standard in chemical research.
A Comparative Analysis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole and Existing Anti-Inflammatory Drugs: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape for inflammatory conditions is diverse, encompassing non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics. This guide provides a comparative overview of the potential efficacy of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, represented by proxy tetrazole derivatives, alongside established anti-inflammatory drugs.
The tetrazole moiety is a key feature in several compounds with demonstrated anti-inflammatory properties, often acting through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This guide presents quantitative data from in vitro and in vivo studies to facilitate a comparative assessment of these compounds.
Data Presentation: A Comparative Overview of Anti-Inflammatory Efficacy
The following tables summarize the efficacy of representative tetrazole derivatives against common anti-inflammatory drugs.
Table 1: In Vitro Efficacy - COX-2 Inhibition
Compound Class
Representative Compound(s)
Target
IC50 (µM)
Selectivity Index (COX-1/COX-2)
Tetrazole Derivatives (Proxy)
Compound 7c¹
COX-2
0.23
16.91
TTZ1²
COX-2
7
>14
NSAIDs
Ibuprofen
COX-1 / COX-2
370³
0.035
Celecoxib
COX-2
0.04⁴
375
¹Data from a study on tetrazole bearing compounds as COX-2 inhibitors.
²Data from a study on 5-substituted-1H-tetrazoles derivatives as COX-2 inhibitors.
³IC50 values for Ibuprofen can vary depending on assay conditions.
⁴Celecoxib is a selective COX-2 inhibitor.
Table 2: In Vivo Efficacy - Carrageenan-Induced Paw Edema in Rats
Note: The mechanism of action for corticosteroids and biologics differs significantly from NSAIDs and tetrazole derivatives, and their efficacy is not always directly comparable in this acute inflammation model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
Animal Model: Male Wistar rats (150-200g) are typically used.
Procedure:
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
The test compound (e.g., a tetrazole derivative) or a reference drug is administered orally or intraperitoneally.
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group (which receives only the vehicle and carrageenan) using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
Enzyme and Substrate: Purified human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.
Procedure:
The test compound is pre-incubated with the COX-2 enzyme in a reaction buffer.
The enzymatic reaction is initiated by the addition of arachidonic acid.
The reaction is allowed to proceed for a specific time at 37°C.
The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytokine Expression Assay (TNF-α and IL-6)
This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Cell Line: A murine macrophage cell line, such as RAW 264.7, is commonly used.
Procedure:
The macrophage cells are pre-treated with various concentrations of the test compound.
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of cytokines.
After a 24-hour incubation period, the cell culture supernatant is collected.
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated by comparing the cytokine levels in the treated cells to those in the LPS-stimulated, untreated control cells.
Mandatory Visualizations
Inflammatory Signaling Pathway: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and a key target for many anti-inflammatory drugs.
Figure 1: Simplified NF-κB signaling pathway in response to LPS.
Experimental Workflow for Anti-Inflammatory Drug Screening
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory compounds.
Figure 2: Experimental workflow for anti-inflammatory drug discovery.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is currently lacking, the broader class of tetrazole derivatives shows considerable promise as potent and selective COX-2 inhibitors. The representative data presented in this guide suggests that certain tetrazole-containing compounds may offer comparable or superior in vitro efficacy to some established NSAIDs, with a favorable selectivity profile that could translate to a better safety profile.
The in vivo data, although more varied, indicates that tetrazole derivatives can exert significant anti-inflammatory effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole and other related compounds. The experimental protocols and workflows provided herein offer a foundational framework for such investigations. This comparative guide serves as a valuable resource for researchers and drug development professionals in the ongoing search for novel and effective anti-inflammatory therapies.
Structure-activity relationship (SAR) studies of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole analogs
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2H-tetrazole Analogs For Researchers, Scientists, and Drug Development Professionals Introduction The tetrazole ring is a key pharmacophore in medici...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2H-tetrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for the carboxylic acid group.[1] Analogs of 5-phenyl-2H-tetrazole have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes quantitative biological data, details relevant experimental protocols, and visualizes key experimental workflows to aid researchers in this endeavor.
Anticancer Activity of 5-Phenyl-2H-tetrazole Analogs
Several studies have explored the anticancer potential of 5-phenyl-2H-tetrazole derivatives. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. The following tables summarize the in vitro anticancer activity of various 5-phenyl-2H-tetrazole analogs against different cancer cell lines.
Table 1: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides[6][7]
Compound ID
R Group on Phenylsulfonamide
Cancer Cell Line
IC50 (µM)
MM124 (R-enantiomer)
4-methyl
HT-29 (Colon)
0.22 ± 0.02
PC-3 (Prostate)
0.30 ± 0.03
BxPC-3 (Pancreatic)
0.35 ± 0.04
HeLa (Cervical)
0.45 ± 0.05
MM125 (S-enantiomer)
4-methyl
BxPC-3 (Pancreatic)
0.21 ± 0.02
HT-29 (Colon)
0.27 ± 0.02
PC-3 (Prostate)
0.33 ± 0.03
HeLa (Cervical)
0.40 ± 0.04
MM131
4-chloro
HCT 116 (Colon)
0.39 ± 0.04
PC-3 (Prostate)
0.17 ± 0.02
BxPC-3 (Pancreatic)
0.13 ± 0.01
HeLa (Cervical)
0.25 ± 0.03
Structure-Activity Relationship Insights:
The pyrazolo[4,3-e]tetrazolo[1,5-b][3]triazine scaffold with a sulfonamide linkage to a substituted phenyl ring demonstrates potent anticancer activity in the sub-micromolar range.
The stereochemistry at the chiral center (MM124 vs. MM125) appears to have a modest impact on the cytotoxic activity, with the S-enantiomer (MM125) showing slightly higher potency against pancreatic cancer cells.
Substitution on the phenylsulfonamide ring significantly influences activity. The presence of a chloro group (MM131) generally leads to higher potency compared to a methyl group (MM124/125).
Anti-inflammatory Activity of 5-Phenyl-2H-tetrazole Analogs
The anti-inflammatory properties of 5-phenyl-2H-tetrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 1,5-Diaryl-Substituted Tetrazole Derivatives[1]
Compound ID
R1
R2
R3
COX-1 IC50 (µM)
COX-2 IC50 (µM)
67
H
4-OCH3
4-F
8.1
2.0
Analog A
4-Cl
H
4-OCH3
0.42
>200
Analog B
4-F
4-OCH3
H
5.5
15.0
Structure-Activity Relationship Insights:
Substitutions on the phenyl rings of 1,5-diaryl-substituted tetrazoles significantly impact both the potency and selectivity of COX inhibition.
Compound 67, with a methoxy group on one phenyl ring and a fluorine on the other, shows preferential inhibition of COX-2 over COX-1.[1]
The presence of a 4-chlorophenyl group (Analog A) can lead to potent COX-1 inhibition with a dramatic loss of activity against COX-2.
The relative positions of the substituents are crucial for determining the inhibitory profile against the COX isoforms.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme cofactor, and the test compounds at various concentrations.
Enzyme and Inhibitor Incubation: In a 96-well plate, combine the enzyme, cofactor, and test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
Reaction Termination: Stop the reaction by adding a stop solution, such as a dilute acid.
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[4][5]
Visualizations
Experimental Workflow for Anticancer Drug Screening
A Comparative Analysis of Zinc and Copper Catalysts in the Synthesis of 5-Substituted Tetrazoles
The synthesis of 5-substituted tetrazoles, a critical pharmacophore in medicinal chemistry, has been significantly advanced through the use of metal catalysts.[1][2] Among these, zinc and copper complexes have emerged as...
Author: BenchChem Technical Support Team. Date: December 2025
The synthesis of 5-substituted tetrazoles, a critical pharmacophore in medicinal chemistry, has been significantly advanced through the use of metal catalysts.[1][2] Among these, zinc and copper complexes have emerged as highly effective catalysts for the [3+2] cycloaddition reaction between nitriles and azides. This guide provides a comparative overview of zinc and copper catalysts, presenting their performance based on experimental data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Performance Comparison: Zinc vs. Copper Catalysts
Both zinc and copper catalysts have demonstrated considerable efficacy in promoting the synthesis of 5-substituted tetrazoles. The choice between them often depends on specific reaction requirements, such as desired reaction time, temperature, solvent system, and substrate scope. Below is a summary of their performance based on published literature.
Reaction Conditions: Zinc catalysts, particularly salts like ZnBr₂ and ZnCl₂, can be effective in both water and organic solvents, sometimes at lower temperatures.[1][7] Copper catalysts often require higher temperatures and are frequently used in solvents like DMF.[1][6]
Catalyst Type: Both homogeneous and heterogeneous catalysts have been developed for both metals. Heterogeneous catalysts, such as nanocrystalline ZnO and various copper nanoparticles, offer the advantage of easy separation and reusability.[1]
Reaction Time and Yield: Both catalyst systems can achieve high to excellent yields, often exceeding 90%.[1][4][6] The reaction times can vary significantly depending on the specific catalyst, substrates, and conditions.
Substrate Scope: Both zinc and copper catalysts have been shown to be effective for a range of aromatic and aliphatic nitriles.[4][8]
Experimental Workflow
The general experimental workflow for the synthesis of 5-substituted tetrazoles using either zinc or copper catalysts is depicted below. The process typically involves the reaction of a nitrile with an azide source in the presence of the catalyst, followed by workup and purification.
Comparative Guide to the Synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of alternative synthesis routes for the versatile chemical intermediate, 5-(3-Bromo-4-methylphenyl)-2H-tetraz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthesis routes for the versatile chemical intermediate, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This compound serves as a crucial building block in the development of various pharmaceutical and agrochemical agents. The selection of an appropriate synthetic route is paramount for efficiency, yield, and scalability in research and development settings. This document outlines and compares key methodologies, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Introduction to Synthetic Strategies
The primary and most established method for the synthesis of 5-substituted-2H-tetrazoles, including the target compound, is the [3+2] cycloaddition reaction between a nitrile and an azide source. This reaction is favored for its atom economy and the direct formation of the tetrazole ring. Variations of this method often involve different catalysts and reaction conditions to optimize yield, reaction time, and safety. This guide will focus on comparing the traditional azide-nitrile cycloaddition with alternative catalytic approaches.
Comparison of Synthesis Routes
The following table summarizes the quantitative data for different synthetic routes to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, based on established chemical literature.
This method represents a conventional approach to the synthesis of 5-substituted tetrazoles.
Procedure:
A mixture of 3-Bromo-4-methylbenzonitrile (10 mmol), sodium azide (10 mmol), and ammonium chloride (10 mmol) is prepared in dimethylformamide (DMF, 10 ml).
The reaction mixture is heated in an oil bath at 125 °C for 7 hours.
Following the reaction, the solvent is removed under reduced pressure.
The resulting residue is dissolved in 100 ml of water.
The aqueous solution is carefully acidified to a pH of 2 with concentrated hydrochloric acid.
The solution is then cooled to 5 °C in an ice bath to precipitate the product.
The crude product, 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, is collected by filtration and can be further purified by recrystallization from aqueous methanol.
Synthesis Workflow
The general workflow for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole via the [3+2] cycloaddition of the corresponding nitrile is depicted below.
Caption: General workflow for the synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Signaling Pathway and Logical Relationships
The synthesis of the tetrazole ring from a nitrile and an azide source proceeds through a well-established cycloaddition mechanism. The catalyst plays a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion.
Validation
A Comparative Guide to Cross-Validation of Analytical Methods for Tetrazole Purity Assessment
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of tetrazole-based active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of tetrazole-based active pharmaceutical ingredients (APIs). A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of three common methods for assessing tetrazole purity: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). The information presented here, including experimental data and detailed protocols, is intended to assist researchers in selecting and cross-validating the most appropriate analytical strategies for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC, qNMR, and DSC for the purity assessment of a model tetrazole compound, 5-phenyl-1H-tetrazole. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities.
Analytical Method
Principle
Typical Purity Results (%)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Key Advantages
Common Limitations
HPLC (UV)
Chromatographic separation based on polarity
99.5 - 99.9
~0.01%
~0.03%
High sensitivity and resolution for separating impurities.
Requires chromophoric impurities for UV detection; quantification relies on reference standards.
qNMR (¹H NMR)
Signal intensity is directly proportional to the number of protons
99.0 - 99.8
~0.1%
~0.3%
Absolute quantification without a specific reference standard for the analyte; provides structural information.
Lower sensitivity compared to HPLC; potential for signal overlap with impurities.
DSC
Measurement of heat flow associated with thermal transitions
98.0 - 99.9
~0.1%
~0.5%
Rapid screening method for high-purity samples; does not require solvents.
Only applicable to crystalline solids; assumes impurities are soluble in the melt and insoluble in the solid phase.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. The following are representative experimental protocols for the purity assessment of 5-phenyl-1H-tetrazole using HPLC, qNMR, and DSC.
High-Performance Liquid Chromatography (HPLC)
This method provides excellent sensitivity and resolution for the separation of 5-phenyl-1H-tetrazole from its potential impurities.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or formic acid for MS compatibility)
5-phenyl-1H-tetrazole reference standard and sample
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
Standard Solution Preparation: Accurately weigh and dissolve the 5-phenyl-1H-tetrazole reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
Sample Solution Preparation: Accurately weigh and dissolve the 5-phenyl-1H-tetrazole sample in the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection Wavelength: 254 nm
Analysis: Inject the standard and sample solutions into the HPLC system.
Data Analysis: Identify the peak corresponding to 5-phenyl-1H-tetrazole based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or by using a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
Deuterated solvent (e.g., DMSO-d6)
Internal standard of known purity (e.g., maleic anhydride)
5-phenyl-1H-tetrazole sample
Procedure:
Sample Preparation:
Accurately weigh a specific amount of the 5-phenyl-1H-tetrazole sample (e.g., 10 mg).
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
Dissolve both the sample and the internal standard in a known volume of deuterated solvent in a vial.
Transfer an exact volume of the solution to an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
Data Processing:
Process the spectrum with appropriate phasing and baseline correction.
Data Analysis:
Integrate a well-resolved signal of 5-phenyl-1H-tetrazole and a signal from the internal standard.
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
W = Weight
P = Purity of the internal standard
sample = 5-phenyl-1H-tetrazole
IS = Internal Standard
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances based on the principle of melting point depression.[3][4]
Instrumentation:
Differential Scanning Calorimeter
Procedure:
Sample Preparation: Accurately weigh 1-3 mg of the 5-phenyl-1H-tetrazole sample into an aluminum DSC pan. Hermetically seal the pan.
DSC Analysis:
Place the sample pan and an empty reference pan in the DSC cell.
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
Data Analysis:
Determine the heat of fusion (ΔH) and the melting point (T) from the resulting endotherm.
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for cross-validating analytical methods.
Caption: Relationship between analyte properties and suitable analytical techniques.
A Comparative Guide to the Efficacy of 5-Phenyl-2H-tetrazole Derivatives: In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the reported in vivo and in vitro efficacy of 5-phenyl-2H-tetrazole derivatives, focusing on their potential a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vivo and in vitro efficacy of 5-phenyl-2H-tetrazole derivatives, focusing on their potential as anti-inflammatory and anticancer agents. Due to a lack of studies directly comparing the in vivo and in vitro efficacy of the same 5-(3-Bromo-4-methylphenyl)-2H-tetrazole derivatives, this guide presents data from structurally related compounds to offer insights into their therapeutic potential. The data herein is compiled from various studies to illustrate the pharmacological profiles of this class of compounds.
Anti-inflammatory Efficacy of Tetrazole Derivatives
Tetrazole derivatives have been investigated for their anti-inflammatory properties, with studies often employing the carrageenan-induced paw edema model for in vivo assessment and cyclooxygenase (COX) enzyme inhibition assays for in vitro evaluation.
Quantitative Data Summary: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory effects of selected 1,5-diaryl-substituted tetrazole derivatives and the in vitro COX inhibitory activity of a different series of 1,5-diaryl tetrazoles. This juxtaposition illustrates a common approach in drug discovery, where in vitro enzyme inhibition is correlated with in vivo physiological effects.
Compound ID
In Vivo Model
Dose
% Inhibition of Edema
In Vitro Target
IC50 (µM)
Compound A
Carrageenan-induced rat paw edema
50 mg/kg
45%
COX-1
0.42
COX-2
2.0
Compound B
Carrageenan-induced rat paw edema
50 mg/kg
38%
COX-1
8.1
COX-2
200
Ibuprofen
Carrageenan-induced rat paw edema
100 mg/kg
52%
-
-
Celecoxib
-
-
-
COX-1
>100
COX-2
0.23
Data for in vivo models are based on studies of various 5-phenyltetrazole derivatives. Data for in vitro COX inhibition are from a separate study on 1,5-diaryl-substituted tetrazoles and are presented for comparative purposes.[1]
Experimental Protocols
This widely used model assesses the acute anti-inflammatory activity of a compound.
Animal Model: Male Wistar rats (150-200g) are used.
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
Grouping: Rats are divided into control, standard, and test groups (n=6 per group).
Compound Administration: Test compounds (e.g., 50 mg/kg) and a standard drug (e.g., Ibuprofen, 100 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle.
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at room temperature.
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
Caption: Inhibition of the COX-2 pathway by tetrazole derivatives.
Anticancer Efficacy of 5-(3-Bromophenyl)-triazole Analogs
While data for the target tetrazole derivatives is scarce, studies on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs provide valuable insights into the potential in vitro anticancer activity.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against a panel of human cancer cell lines, as determined by the National Cancer Institute (NCI) screening protocol. The data is presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.[2][3]
Compound ID
N-aryl Substituent
Cell Line (Cancer Type)
Percent Growth Inhibition (PGI) at 10 µM
4e
2-Chlorophenyl
SNB-75 (CNS Cancer)
41.25
4i
2,6-Dimethylphenyl
SNB-75 (CNS Cancer)
38.94
UO-31 (Renal Cancer)
30.14
CCRF-CEM (Leukemia)
26.92
EKVX (Non-Small Cell Lung)
26.61
OVCAR-5 (Ovarian Cancer)
23.12
Experimental Protocols
This protocol is a standardized method used by the National Cancer Institute to screen compounds for potential anticancer activity against 60 different human tumor cell lines.
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration (e.g., 10 µM).
Cell Plating: Cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
Compound Exposure: The test compound is added to the wells, and the plates are incubated for 48 hours.
Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a dye that binds to basic amino acids of cellular proteins.
Data Analysis: The absorbance is read at 515 nm. The Percent Growth Inhibition (PGI) is calculated relative to control (untreated) cells and a baseline measurement at the time of compound addition.
Signaling Pathway
Caption: A potential mechanism of anticancer action via induction of apoptosis.
Conclusion
While a direct comparative analysis of the in vivo versus in vitro efficacy of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole derivatives is not yet available in the literature, the data from structurally related tetrazole and triazole compounds suggest a promising therapeutic potential. The anti-inflammatory activity observed in in vivo models for some tetrazole derivatives appears to correlate with their in vitro inhibition of key inflammatory enzymes like COX-2. Similarly, the in vitro cytotoxic effects of bromophenyl-substituted azole derivatives against various cancer cell lines highlight their potential as anticancer agents, possibly through the induction of apoptosis. Further research, including in vivo studies on the most potent in vitro anticancer candidates and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic value of this class of compounds.
Unveiling the Potential of Tetrazole Derivatives as COX-2 Inhibitors: A Comparative Docking Study Analysis
A deep dive into the molecular interactions and binding affinities of various tetrazole derivatives with the cyclooxygenase-2 (COX-2) enzyme reveals promising candidates for the development of novel anti-inflammatory age...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the molecular interactions and binding affinities of various tetrazole derivatives with the cyclooxygenase-2 (COX-2) enzyme reveals promising candidates for the development of novel anti-inflammatory agents. This guide provides a comparative analysis of in-silico docking studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The quest for potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain pathways, has led researchers to explore a diverse range of chemical scaffolds. Among these, tetrazole derivatives have emerged as a promising class of compounds. Their unique electronic and structural properties allow for favorable interactions within the active site of the COX-2 enzyme. This comparative guide synthesizes findings from various molecular docking studies to provide a clear overview of the binding efficacy of different tetrazole derivatives against COX-2.
Comparative Binding Affinities of Tetrazole Derivatives
Molecular docking studies provide valuable insights into the binding modes and affinities of ligands with their target proteins. The following table summarizes the binding energies of various tetrazole derivatives as reported in different studies, offering a quantitative comparison of their potential inhibitory activity against the COX-2 enzyme.
Compound/Derivative
Binding Energy (kcal/mol)
Reference Compound
Binding Energy of Reference (kcal/mol)
Key Interacting Residues
Tetrazole Derivative g
Not specified, but showed 49% anti-inflammatory activity
Note: The ulcerogenic index (UI) is also a relevant parameter for comparing the gastrointestinal side effects of these compounds. Lower UI values are desirable. Direct comparison of binding energies across different studies should be done with caution due to variations in computational methods.
The COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) enzyme plays a crucial role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Understanding this pathway is essential for the rational design of COX-2 inhibitors.
Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of tetrazole derivatives.
Experimental Protocols for Molecular Docking
The in-silico analysis of protein-ligand interactions is a multi-step process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and analysis of the results. The following outlines a typical experimental workflow for the molecular docking of tetrazole derivatives against the COX-2 enzyme.
Protein Preparation
Retrieval of Protein Structure: The three-dimensional crystal structure of the human COX-2 enzyme is typically retrieved from the Protein Data Bank (PDB). A common PDB ID used in these studies is 5KIR.[7][8]
Preparation of the Protein: The retrieved protein structure is prepared for docking by removing water molecules and any co-crystallized ligands or heteroatoms.[7][8] Hydrogen atoms are added to the protein structure, and the chain corresponding to the COX-2 monomer (e.g., chain A) is selected for the study.[7][8]
Ligand Preparation
Ligand Structure Generation: The 2D structures of the tetrazole derivatives are drawn using chemical drawing software like ChemDraw.
3D Conversion and Energy Minimization: The 2D structures are then converted to 3D and subjected to energy minimization using programs like Chem3D to obtain a stable, low-energy conformation.[9]
Molecular Docking Simulation
Software: A variety of software can be used for molecular docking, with AutoDock Vina and Hex 8.0.0 being commonly employed.[7][9]
Active Site Identification: The binding site of the COX-2 enzyme is identified. This can be done based on the location of the co-crystallized ligand in the original PDB file or by using active site prediction servers like the CASTp server.[7][8] Key residues in the COX-2 active site include TYR-355, ARG-120, and SER-530.
Grid Box Generation: A grid box is defined around the identified active site to encompass the binding pocket. The size of the grid box is typically set to dimensions like 30 × 30 × 30 Å.[9]
Docking Execution: The docking simulation is then run, where the software systematically samples different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
Analysis of Results
Binding Energy: The primary output of the docking simulation is the binding energy, which represents the strength of the interaction between the ligand and the protein. More negative binding energies indicate a more favorable interaction.
Interaction Analysis: The best-docked poses are analyzed to identify the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the tetrazole derivatives and the amino acid residues of the COX-2 active site. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[9]
Experimental Workflow
The following diagram illustrates the logical flow of a typical comparative molecular docking study.
5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A Superior Carboxylic Acid Isostere? A Comparative Analysis
For researchers and professionals in drug development, the strategic replacement of functional groups is a cornerstone of molecular design. One of the most common and effective bioisosteric substitutions is the replaceme...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the strategic replacement of functional groups is a cornerstone of molecular design. One of the most common and effective bioisosteric substitutions is the replacement of a carboxylic acid with a 5-substituted tetrazole. This guide provides a detailed comparison of 5-(3-bromo-4-methylphenyl)-2H-tetrazole and its corresponding carboxylic acid analog, 3-bromo-4-methylbenzoic acid, to evaluate the tetrazole's potential as a superior isostere.
While direct experimental data for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is limited in the public domain, this analysis draws upon established principles of bioisosterism and data from structurally related compounds to provide a comprehensive comparison. The tetrazole analog is expected to offer significant advantages in terms of metabolic stability and lipophilicity, key determinants of a drug candidate's pharmacokinetic profile.
Physicochemical Properties: A Head-to-Head Comparison
The acidity (pKa) and lipophilicity (logP) of a molecule are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. Tetrazoles are well-regarded as carboxylic acid isosteres due to their similar acidic nature. The tetrazole ring is a planar, aromatic system with a pKa that closely mimics that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. However, a key distinction lies in their lipophilicity. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability.
The electron-withdrawing bromine atom is expected to increase the acidity of both the tetrazole and carboxylic acid compared to their unsubstituted parent compounds. The pKa of 5-phenyltetrazole is approximately 4.5[3], while the pKa of benzoic acid is 4.2. The bromo substituent will likely lower these values.
logP
Estimated: ~2.5 - 3.0
Estimated: ~2.0 - 2.5
Tetrazoles are generally more lipophilic than the corresponding carboxylic acids. The presence of the bromine and methyl groups will increase the lipophilicity of both molecules compared to their parent structures.
Metabolic Stability
Expected to be high
Expected to be moderate to low
Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. Tetrazoles are generally more resistant to metabolic degradation.
Note: Estimated values are based on established trends in bioisosterism and data from structurally similar compounds. Experimental verification is required for definitive values.
Biological Activity and Pharmacokinetics: The Tetrazole Advantage
The ultimate goal of bioisosteric replacement is to improve the pharmacological properties of a lead compound. By substituting a carboxylic acid with a tetrazole, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic parameters.
Expected Outcomes of Isosteric Replacement:
Improved Metabolic Stability: Carboxylic acids are prone to conjugation with glucuronic acid, a major metabolic pathway that facilitates rapid excretion from the body. The tetrazole moiety is significantly more resistant to this and other metabolic transformations, potentially leading to a longer half-life and improved bioavailability.
Enhanced Lipophilicity and Permeability: The generally higher lipophilicity of tetrazoles can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.
Maintained or Improved Biological Activity: The similar acidity and planar structure of the tetrazole ring allow it to mimic the key interactions of a carboxylic acid with its biological target. In some cases, the unique electronic properties of the tetrazole can even lead to enhanced binding affinity and potency.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of pKa (Potentiometric Titration)
Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., a mixture of methanol and water). Prepare standardized 0.1 M solutions of hydrochloric acid and sodium hydroxide.
Titration Setup: Place a known volume of the test compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
Titration: Slowly titrate the solution with the standardized sodium hydroxide solution, recording the pH at regular intervals of titrant addition.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Measurement of logP (Shake-Flask Method)
System Preparation: Pre-saturate equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with each other by vigorous shaking, followed by separation of the two phases.
Sample Preparation: Dissolve a known amount of the test compound in the aqueous buffer.
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
Concentration Analysis: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other relevant species), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.
Time Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the structural relationship and the typical workflow of a bioisosteric replacement study.
Caption: Structural similarity between a carboxylic acid and its tetrazole isostere.
Caption: General workflow for a bioisosteric replacement study.
Proper Disposal of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This guidance is synthesized from best practices for the handling of hal...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. This guidance is synthesized from best practices for the handling of halogenated organic compounds and tetrazole derivatives. Researchers, scientists, and drug development professionals are advised to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact.
Hazard Summary and Personal Protective Equipment
Before handling 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE). The following table summarizes key safety information extrapolated from related compounds.
Hazard Category
Inferred GHS Hazard Statements
Recommended Personal Protective Equipment (PPE)
Health Hazards
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
- Chemical-resistant gloves (e.g., nitrile) - Safety goggles or face shield[1] - Lab coat[1] - Use in a well-ventilated area or under a chemical fume hood.[1]
Physical Hazards
H228: Flammable solid. H240: Heating may cause an explosion.[1]
- Store away from heat, sparks, and open flames.[1] - Avoid creating dust.[1] - Ground/bond container and receiving equipment.[1]
Step-by-Step Disposal Protocol
The disposal of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole must be conducted in a manner that ensures the safety of laboratory personnel and complies with institutional and regulatory standards.
1. Waste Identification and Segregation:
Waste Classification: This compound is classified as a halogenated organic waste due to the presence of bromine.[3][4]
Segregation: It is crucial to collect halogenated organic wastes separately from non-halogenated organic wastes.[4][5][6] Do not mix with aqueous waste, acids, bases, oxidizers, or heavy metal waste.[3][6][7]
2. Waste Collection:
Solid Waste: Collect unused or contaminated solid 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in a clearly labeled, sealed container.[1]
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.[1]
Rinsate: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[8] Subsequent rinses of an "empty" container may be permissible for drain disposal depending on local regulations, but the initial rinsate is considered hazardous. For acutely hazardous materials, triple rinsing is required, and all rinsate must be collected as hazardous waste.[9][10]
3. Labeling and Storage:
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(3-Bromo-4-methylphenyl)-2H-tetrazole," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3][8]
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area.[3] Containers must be kept closed except when adding waste.[8] Use secondary containment for liquid waste.[8]
4. Final Disposal Pathway:
Professional Disposal: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11][12]
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[1][8][11] Evaporation is not an acceptable method of disposal.[8][10]
Scheduling Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste.[8]
Experimental Workflow for Disposal
Caption: Disposal workflow for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet and consultation with your institution's Environmental Health and Safety department.
Essential Safety and Logistical Information for Handling 5-(3-Bromo-4-methylphenyl)-2H-tetrazole
For Immediate Reference: Researchers, scientists, and drug development professionals must consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance. The following informa...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: Researchers, scientists, and drug development professionals must consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance. The following information is based on best practices for handling structurally similar halogenated aromatic and tetrazole compounds and should be used to supplement, not replace, a formal SDS.
The proper handling and disposal of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole are critical to ensure laboratory safety and minimize environmental impact. This compound's structure, featuring a brominated phenyl ring and a tetrazole moiety, suggests potential hazards that require stringent safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous chemical structures, researchers should be aware of the following potential hazards:
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Skin and Eye Irritation: Can cause skin and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Potential for Explosion: Tetrazole compounds can be energetic and may pose an explosion risk, especially with heat, shock, or friction.[1]
To mitigate these risks, a comprehensive personal protective equipment plan is non-negotiable.
Protection Type
Recommended PPE
Rationale
Eye and Face
Chemical safety goggles and a face shield.
Protects against splashes and vapors that can cause serious eye damage.[2][3]
Skin
Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.
Prevents skin contact, which can lead to irritation or absorption of the chemical.[2]
Respiratory
Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[2]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for mitigating the risks associated with handling 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
1. Pre-Experiment Preparation:
Consult the SDS: Always locate and thoroughly review the manufacturer-provided SDS before beginning any work.[4]
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. All necessary equipment should be placed within the fume hood.[2]
Assemble PPE: Don the appropriate PPE as outlined in the table above.
2. Handling and Experimentation:
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure.
Perform Reaction: Carry out all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
3. Post-Experiment Cleanup:
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[2]
Clean Work Area: Decontaminate all surfaces that may have come into contact with the chemical.
Remove PPE: Remove personal protective equipment in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
Caption: Experimental workflow for handling 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.
Disposal Plan
Proper segregation and disposal of waste are crucial for laboratory and environmental safety.
Waste Segregation:
Halogenated Organic Waste: As a brominated compound, all waste containing 5-(3-Bromo-4-methylphenyl)-2H-tetrazole must be collected separately from non-halogenated waste.[2] This includes unused product, reaction residues, and contaminated materials.
Sharps: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.
Contaminated PPE: Dispose of contaminated gloves, wipes, and other disposable labware in a designated solid hazardous waste container.[1]
Disposal Procedure:
Collect Waste: Use clearly labeled, sealed containers for each type of waste.
Follow Institutional Procedures: Adhere to your institution's specific guidelines for hazardous waste disposal.[2]
Do Not Dispose Down the Drain: Never dispose of this chemical or its waste down the sanitary sewer.[1]
Caption: Waste segregation for 5-(3-Bromo-4-methylphenyl)-2H-tetrazole.